molecular formula C28H31F3N8O2 B605306 Alflutinib CAS No. 1869057-83-9

Alflutinib

Numéro de catalogue: B605306
Numéro CAS: 1869057-83-9
Poids moléculaire: 568.6 g/mol
Clé InChI: GHKOONMJXNWOIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Alflutinib (also known as AST2818, Furmonertinib) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for cancer research, particularly in the context of non-small cell lung cancer (NSCLC) . Its primary research value lies in its high selectivity for mutant forms of EGFR, including sensitizing mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, which is commonly acquired after treatment with first- and second-generation EGFR TKIs . The compound acts by covalently binding to the ATP-binding site of the mutant EGFR, thereby potently inhibiting its kinase activity and blocking downstream signaling pathways such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which leads to the suppression of cancer cell proliferation and survival . Preclinical and clinical studies highlight this compound's efficacy in reducing tumor size and delaying disease progression in EGFR T790M mutation-positive models . A key characteristic for researchers to note is its ability to penetrate the blood-brain barrier, making it a valuable tool for studying NSCLC with central nervous system (CNS) metastases . From a pharmacological perspective, this compound is primarily metabolized by the CYP3A4 enzyme to an active metabolite (AST5902) and has been identified as a potent inducer of CYP3A4, indicating a potential for drug-drug interactions in research models . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKOONMJXNWOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1869057-83-9
Record name Aflutinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869057839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alflutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FURMONERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49A7A5YN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Alflutinib's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alflutinib (also known as Furmonertinib, AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of non-small cell lung cancer (NSCLC).[1][2] This technical guide provides an in-depth overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. This compound is designed to selectively and irreversibly inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4]

Core Mechanism of Action

This compound exerts its therapeutic effect through the targeted inhibition of mutant EGFR. EGFR is a receptor tyrosine kinase that, when activated by mutations, perpetually stimulates downstream signaling pathways, leading to uncontrolled cell proliferation and survival. First- and second-generation EGFR TKIs, while initially effective against sensitizing mutations (e.g., exon 19 deletions and L858R), often fail due to the emergence of the T790M "gatekeeper" mutation.[3][5]

This compound overcomes this challenge by forming a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks ATP from accessing the kinase domain, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades.[3]

Downstream Signaling Pathway Inhibition

The constitutive activation of mutant EGFR drives tumor growth primarily through two key signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. This compound's inhibition of EGFR phosphorylation leads to the downregulation of these pathways, ultimately resulting in cell cycle arrest and apoptosis of cancer cells.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Inhibits

Figure 1: this compound's Inhibition of EGFR Downstream Signaling Pathways.

Quantitative Data: In Vitro Potency and Selectivity

The efficacy of this compound is underscored by its potent inhibitory activity against various EGFR mutations and its selectivity for mutant over wild-type (WT) EGFR. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. The half-maximal inhibitory concentrations (IC50) from preclinical studies are summarized below.

EGFR MutationIC50 (nM)Selectivity vs. WT
Wild-Type (WT) >100-
Exon 19 Deletion <10>10-fold
L858R <10>10-fold
L858R + T790M <10>10-fold
Exon 20 Insertion (S768_D770dup) 11~9-fold
Exon 20 Insertion (A767_V769dup) 14~7-fold
Exon 20 Insertion (N771_H773dup) 20~5-fold

Note: The IC50 values are approximated from graphical data presented in preclinical studies. The selectivity is calculated as a ratio of the IC50 for WT EGFR to the IC50 for the mutant EGFR.

Experimental Protocols

The following sections detail the likely methodologies employed in the preclinical evaluation of this compound, based on standard practices for EGFR TKI characterization.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of different EGFR variants.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Recombinant EGFR (WT or mutant) - ATP - Substrate (e.g., poly-Glu-Tyr) - this compound dilutions Incubation Incubate EGFR, this compound, and Substrate Reagents->Incubation Add_ATP Initiate reaction with ATP Incubation->Add_ATP Detection Measure substrate phosphorylation (e.g., luminescence, fluorescence) Add_ATP->Detection Analysis Calculate % inhibition and determine IC50 Detection->Analysis Resistance_Mechanisms cluster_main Resistance to this compound OnTarget On-Target Resistance C797S EGFR C797S Mutation OnTarget->C797S e.g. OffTarget Off-Target Resistance Bypass Bypass Pathway Activation (MET/HER2 Amplification, PIK3CA Mutation) OffTarget->Bypass e.g. Histo Histologic Transformation OffTarget->Histo e.g.

References

Alflutinib: A Deep Dive into its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alflutinib (also known as Furmonertinib or AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC).[1] Developed by Hansoh Pharma, this compound is designed to selectively target both the initial EGFR-sensitizing mutations and the acquired T790M resistance mutation, a common mechanism of resistance to first and second-generation EGFR TKIs.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for professionals in the field of drug development and oncology research.

Discovery and Mechanism of Action

The development of third-generation EGFR inhibitors was driven by the clinical need to overcome the T790M "gatekeeper" mutation, which renders earlier generations of TKIs ineffective.[1] this compound was discovered through a focused drug discovery program aimed at identifying a covalent inhibitor that could form an irreversible bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification allows for potent and sustained inhibition of the mutant EGFR protein.[2]

This compound's mechanism of action is centered on its highly selective and irreversible inhibition of mutant EGFR. It potently inhibits EGFR with sensitizing mutations (such as exon 19 deletions and the L858R point mutation) as well as the T790M resistance mutation.[2] By blocking the tyrosine kinase activity of these mutant receptors, this compound effectively downregulates key downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cancer cell proliferation, survival, and growth.[2] A key advantage of this compound is its selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to contribute to its more favorable safety profile compared to earlier generation inhibitors, with a reduction in off-target effects like skin rash and diarrhea.[2]

EGFR Signaling Pathway Inhibition by this compound

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (L858R, ex19del, T790M) PI3K PI3K EGFR->PI3K Activates MAPK_path RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->MAPK_path Activates EGF EGF EGF->EGFR Binds AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation MAPK_path->Proliferation This compound This compound This compound->EGFR Irreversibly Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process. While specific patented routes may vary, a representative synthetic pathway is outlined below. This pathway involves the construction of the core pyrimidine scaffold followed by the introduction of the key side chains, culminating in the formation of the acrylamide "warhead" responsible for the covalent interaction with the EGFR kinase.

A detailed, step-by-step experimental protocol with specific reaction conditions is proprietary and not fully disclosed in the public domain. The following represents a generalized scheme based on available chemical literature for similar compounds.

Generalized Synthetic Scheme

Alflutinib_Synthesis A Starting Material A (Substituted Pyrimidine) C Intermediate 1 A->C Coupling Reaction B Starting Material B (Substituted Aniline) B->C D Intermediate 2 (Amine derivative) C->D Functional Group Transformation E Intermediate 3 (Acrylamide Precursor) D->E Side Chain Introduction This compound This compound E->this compound Acryloylation

Caption: A high-level overview of a potential synthetic route to this compound.

Quantitative Data Summary

This compound has demonstrated significant clinical activity in patients with EGFR T790M-positive NSCLC. The following tables summarize key efficacy and pharmacokinetic data from clinical studies.

Table 1: Clinical Efficacy of this compound in EGFR T790M+ NSCLC Patients
Dose GroupOverall Response Rate (ORR)CNS Overall Response Rate (ORR)
40 mg83.3% (5/6)50.0% (1/2)
80 mg77.8% (35/45)100.0% (4/4)
160 mg78.0% (39/50)66.7% (6/9)
240 mg66.7% (10/15)50.0% (1/2)
Data from a dose-expansion study in patients with advanced NSCLC with confirmed EGFR T790M mutation.[1][3]
Table 2: Pharmacokinetic Parameters of this compound
DoseAUC0-24 (ng·h/mL) at Steady State
40 mgData not specified
80 mgIncreased ~100% from 40 mg
160 mgIncreased ~50% from 80 mg
240 mgIncreased ~25% from 160 mg
AUC (Area Under the Curve) data indicates a less than proportional increase with dose, suggesting potential auto-induction of metabolism.[1]
Table 3: Preclinical Efficacy in a Xenograft Model
Treatment Group (once daily)Average Tumor Growth Inhibition
This compound (10 mg/kg)87%
This compound (30 mg/kg)100%
Osimertinib (10 mg/kg)97%
Afatinib (30 mg/kg)No notable inhibition
Gefitinib (100 mg/kg)No notable inhibition
Data from a patient-derived xenograft model (LU1868) expressing EGFR L858R and T790M mutations.[4]

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of EGFR inhibitors like this compound. These are generalized methods and may not reflect the exact protocols used by the developers of this compound.

EGFR (T790M) Kinase Activity Assay (Luminescent)

This assay measures the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.

Workflow:

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - EGFR (T790M) Enzyme - Kinase Buffer - ATP - Substrate - this compound (test compound) start->prep_reagents add_components Add to 384-well plate: 1. This compound/DMSO control 2. EGFR (T790M) enzyme 3. Substrate/ATP mix prep_reagents->add_components incubate_reaction Incubate at Room Temperature (e.g., 60 minutes) add_components->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp Incubate at Room Temperature (e.g., 40 minutes) add_adp_glo->incubate_adp add_detection Add Kinase Detection Reagent incubate_adp->add_detection incubate_lum Incubate at Room Temperature (e.g., 30 minutes) add_detection->incubate_lum read_luminescence Read Luminescence incubate_lum->read_luminescence end End read_luminescence->end

Caption: Workflow for a typical luminescent EGFR kinase assay.

Methodology:

  • Reagent Preparation: Prepare EGFR (T790M) kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[5] Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of this compound dilution or DMSO control. Add 2 µL of diluted EGFR (T790M) enzyme.

  • Initiate Reaction: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and inversely proportional to the inhibitory activity of this compound. Calculate IC50 values from the dose-response curve.[5]

Cell Viability Assay (MTT Assay) in NCI-H1975 Cells

This assay assesses the effect of this compound on the proliferation of NSCLC cells harboring the T790M mutation.

Workflow:

Cell_Viability_Workflow start Start seed_cells Seed NCI-H1975 cells in 96-well plates start->seed_cells incubate_adhesion Incubate for 24 hours (allow cells to adhere) seed_cells->incubate_adhesion add_drug Treat cells with serial dilutions of this compound incubate_adhesion->add_drug incubate_treatment Incubate for 72 hours add_drug->incubate_treatment add_mtt Add MTT Reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours (allow formazan formation) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance (e.g., at 570 nm) add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate NCI-H1975 cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Conclusion

This compound is a potent, third-generation EGFR TKI that effectively targets both sensitizing and T790M resistance mutations in NSCLC. Its discovery and development represent a significant advancement in targeted cancer therapy, offering a valuable treatment option for patients who have developed resistance to earlier-generation inhibitors. The synthesis of this compound involves a complex multi-step process to construct the specific chemical scaffold required for its covalent and selective inhibition of mutant EGFR. Preclinical and clinical data have demonstrated its robust anti-tumor activity and a manageable safety profile, solidifying its role in the management of EGFR-mutated NSCLC. Further research and clinical trials are ongoing to explore its full therapeutic potential.[3]

References

Furmonertinib: A Technical Guide to a Third-Generation EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furmonertinib (AST2818) is a third-generation, irreversible, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to Furmonertinib. Detailed methodologies for seminal studies are presented to facilitate reproducibility and further investigation by researchers in the field.

Molecular Structure and Properties

Furmonertinib possesses a unique trifluoroethoxypyridine structure, which contributes to its high lipid solubility and ability to penetrate the blood-brain barrier.[2][4] It is designed to irreversibly bind to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[5]

Chemical Identity
IdentifierValue
IUPAC Name N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)acrylamide[6]
CAS Number 1869057-83-9[7]
Molecular Formula C28H31F3N8O2[7]
SMILES C=CC(=O)NC1=C(N(C)CCN(C)C)N=C(C(NC2=NC=C(C3=CN(C)C4=C3C=CC=C4)N=C2)=C1)OCC(F)(F)F
Physicochemical Properties
PropertyValueSource
Molecular Weight 568.59 g/mol [7]
Solubility DMSO: 100 mg/mL (175.87 mM) Ethanol: 5 mg/mL Water: Insoluble[7]
logP > 4[8]

Mechanism of Action and Signaling Pathway

Furmonertinib is a potent and selective inhibitor of mutant EGFR, including sensitizing mutations (exon 19 deletions and L858R), the T790M resistance mutation, and exon 20 insertions.[2][4][7] By irreversibly binding to the EGFR kinase domain, Furmonertinib blocks the downstream signaling pathways that drive tumor cell proliferation and survival. The primary pathways inhibited are the PI3K/Akt and Ras/Raf/MAPK pathways.[9]

EGFR Signaling Pathway Inhibition by Furmonertinib

EGFR_Pathway EGF EGF Ligand EGFR Mutant EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Furmonertinib Furmonertinib Furmonertinib->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Furmonertinib inhibits mutant EGFR, blocking downstream PI3K/Akt and Ras/Raf/MAPK signaling.

Experimental Protocols

Kinase Inhibition Assay (Generic Protocol)

This assay determines the in vitro potency of Furmonertinib against EGFR kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare Furmonertinib serial dilutions add_inhibitor Add inhibitor to plate prep_inhibitor->add_inhibitor prep_enzyme Prepare EGFR enzyme and substrate mix add_enzyme Add enzyme/substrate mix prep_enzyme->add_enzyme add_inhibitor->add_enzyme incubate_pre Pre-incubate add_enzyme->incubate_pre add_atp Initiate reaction with ATP incubate_pre->add_atp incubate_reaction Incubate at 30°C add_atp->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction measure_signal Measure luminescence/fluorescence stop_reaction->measure_signal normalize_data Normalize data to controls measure_signal->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

  • Preparation of Reagents : A recombinant human EGFR kinase domain, a suitable kinase buffer, ATP, and a peptide substrate (e.g., Poly(Glu, Tyr) 4:1) are required.[10]

  • Inhibitor Dilution : Prepare a serial dilution of Furmonertinib in the kinase buffer.

  • Assay Setup : In a 384-well plate, add the diluted Furmonertinib. Include controls for no inhibitor and no enzyme.

  • Kinase Reaction : Prepare a master mix of the EGFR enzyme and peptide substrate in the kinase buffer and add it to the wells. Pre-incubate for 10-15 minutes.

  • Initiation : Start the kinase reaction by adding ATP.

  • Incubation : Incubate the plate for 60 minutes at 30°C.

  • Detection : Stop the reaction and measure the amount of product formed using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.[10]

  • Data Analysis : Normalize the data and plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (Generic Protocol)

This assay evaluates the effect of Furmonertinib on the proliferation of cancer cell lines harboring specific EGFR mutations.

Cell_Proliferation_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assay cluster_data_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Add drug to cells incubate_overnight->treat_cells prepare_drug Prepare Furmonertinib dilutions prepare_drug->treat_cells incubate_treatment Incubate for 72 hours treat_cells->incubate_treatment add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) incubate_treatment->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent read_plate Read absorbance/luminescence incubate_reagent->read_plate normalize_viability Normalize viability to vehicle control read_plate->normalize_viability plot_dose_response Plot dose-response curve normalize_viability->plot_dose_response calculate_ic50 Calculate IC50 plot_dose_response->calculate_ic50

Caption: Workflow for a cell proliferation/viability assay.

  • Cell Seeding : Plate NSCLC cells with known EGFR mutations (e.g., H1975 with L858R and T790M mutations) in 96-well plates and allow them to adhere overnight.

  • Drug Treatment : Treat the cells with a range of concentrations of Furmonertinib.

  • Incubation : Incubate the cells for 72 hours.

  • Viability Assessment : Measure cell viability using a standard method such as MTT or a luminescent-based assay like CellTiter-Glo®.

  • Data Analysis : Determine the IC50 value by plotting the percentage of cell viability against the drug concentration.

In Vivo Efficacy Studies (Clinical Trial Protocols)

The efficacy and safety of Furmonertinib have been evaluated in several clinical trials.

  • Design : A phase 3, multicenter, randomized, double-blind study comparing first-line Furmonertinib with gefitinib in patients with EGFR-mutated advanced NSCLC.[2]

  • Patient Population : Treatment-naïve patients with locally advanced or metastatic NSCLC harboring EGFR sensitizing mutations.

  • Endpoints : The primary endpoint was progression-free survival (PFS).[2]

  • Design : A phase 1b, open-label, multicenter study evaluating the safety and efficacy of Furmonertinib in patients with advanced NSCLC with EGFR exon 20 insertions.[11][12]

  • Patient Population : Patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations, who were either treatment-naïve or previously treated.[13]

  • Endpoints : The primary endpoints were safety and objective response rate (ORR).[12][13]

  • Design : A global, randomized study of Furmonertinib at two dose levels in TKI-naïve, advanced NSCLC with EGFR PACC mutations.[14]

  • Patient Population : Treatment-naïve patients with advanced NSCLC with EGFR PACC mutations.

  • Endpoints : Efficacy and safety at different dosing regimens.

Clinical Efficacy and Safety

Clinical studies have consistently demonstrated the robust efficacy of Furmonertinib in patients with EGFR-mutant NSCLC.

Efficacy Data Summary
StudyPatient PopulationKey Efficacy Outcome
FURLONG 1L EGFR-mutant NSCLCmPFS: 20.8 months with Furmonertinib vs. 11.1 months with gefitinib.[2]
FAVOUR (Treatment-Naïve) 1L EGFR ex20ins NSCLCConfirmed ORR: 78.6% (240 mg QD).[13]
FAVOUR (Previously Treated) Previously treated EGFR ex20ins NSCLCConfirmed ORR: 46.2% (240 mg QD) and 38.5% (160 mg QD).[13]
Phase 2b (T790M+) EGFR T790M-mutated NSCLCORR: 74%.[1]
Safety Profile

The most common treatment-related adverse events (TRAEs) associated with Furmonertinib are generally manageable and include diarrhea and rash.[11][15] Grade 3 or higher TRAEs are reported at a relatively low frequency.[1][15]

Conclusion

Furmonertinib is a highly effective third-generation EGFR-TKI with a favorable safety profile. Its unique molecular structure allows for excellent CNS penetration, making it a valuable treatment option for patients with brain metastases. Ongoing research and clinical trials continue to explore the full potential of Furmonertinib in various subsets of EGFR-mutated NSCLC. This guide provides a foundational understanding of its core properties and the experimental basis for its clinical use, serving as a valuable resource for the scientific and drug development communities.

References

Alflutinib's Target Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alflutinib (also known as Furmonertinib or AST2818) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) patients harboring EGFR mutations.[3] A key characteristic of third-generation EGFR TKIs is their high selectivity for mutant forms of EGFR over the wild-type (WT) protein, which is intended to reduce off-target effects and improve the therapeutic window.[4] This technical guide provides a detailed overview of the target selectivity profile of this compound, including available quantitative data, experimental methodologies, and relevant signaling pathways.

Data Presentation: Kinase Inhibition Profile

While comprehensive preclinical data on this compound's in vitro biochemical kinase selectivity against a broad panel of kinases has not been formally published by the manufacturer, available information indicates its high potency against clinically relevant EGFR mutations.[5] The selectivity of this compound is a critical attribute, contributing to its favorable safety profile. The following table summarizes the known inhibitory activity of this compound against its primary EGFR targets.

TargetIC50 (nM)Fold Selectivity vs. WTReference
EGFR Exon 19 Deletion Data not publicly availableData not publicly available[4]
EGFR L858R Data not publicly availableData not publicly available[2]
EGFR T790M Data not publicly availableData not publicly available[3]
Wild-Type EGFR Data not publicly availableN/A[2]

Note: Specific IC50 values from a comprehensive kinase panel for this compound are not currently in the public domain. The table reflects the qualitative understanding of its selectivity profile based on available literature.

For illustrative purposes, the following table presents the kinase selectivity profile of another novel third-generation EGFR TKI, ASK120067, to provide an example of the expected data format.

TargetASK120067 IC50 (nM)
EGFR L858R/T790M 0.3
EGFR T790M 0.5
EGFR exon19del 0.5
Wild-Type EGFR 6

This data for ASK120067 demonstrates a 20-fold greater potency against the EGFR L858R/T790M mutant compared to wild-type EGFR.[4]

Experimental Protocols

Detailed experimental protocols for determining the kinase inhibition profile of this compound are not publicly available. However, based on standard methodologies for third-generation EGFR TKIs, the following protocols for biochemical kinase assays are representative of the techniques likely employed.

ELISA-based Kinase Activity Assay (Example based on ASK120067)

This assay quantifies the kinase activity by measuring the phosphorylation of a substrate using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Recombinant human EGFR proteins (Wild-Type and mutant forms)

  • Kinase reaction buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • This compound (or other test compounds)

  • ELISA plates

  • Primary antibody (specific for the phosphorylated substrate)

  • HRP-conjugated secondary antibody

  • Substrate for HRP (e.g., TMB)

  • Stop solution

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • In a microplate, add the recombinant EGFR enzyme, the substrate, and the kinase reaction buffer.

    • Add the diluted this compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding a specific concentration of ATP.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • ELISA Detection:

    • Coat an ELISA plate with a capture antibody that binds to the substrate.

    • Transfer the kinase reaction mixture to the coated ELISA plate and incubate to allow the substrate to bind.

    • Wash the plate to remove unbound components.

    • Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.

    • Incubate and then wash the plate.

    • Add an HRP-conjugated secondary antibody that binds to the primary antibody.

    • Incubate and then wash the plate.

    • Add the HRP substrate and incubate until a color change is observed.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength using a plate reader.

    • The absorbance is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

    • Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Continuous-Read Kinase Assay (Example for EGFR WT and T790M/L858R)

This method continuously monitors the kinase activity over time, allowing for the determination of initial reaction velocities.

Materials:

  • Recombinant EGFR enzymes (WT and T790M/L858R)

  • Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • ATP

  • Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)

  • This compound (or other test compounds)

  • 384-well, white, non-binding surface microtiter plate

Procedure:

  • Enzyme and Compound Pre-incubation:

    • Prepare 10X stocks of the EGFR enzymes.

    • In a 384-well plate, pre-incubate the enzyme with serially diluted this compound or DMSO for 30 minutes at 27°C.

  • Kinase Reaction Initiation:

    • Prepare a mix of ATP and the fluorescent peptide substrate in the kinase reaction buffer.

    • Start the kinase reactions by adding the ATP/substrate mix to the wells containing the enzyme and compound.

  • Fluorescence Monitoring:

    • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex360/λem485) in a plate reader.

    • Take readings at regular intervals (e.g., every 71 seconds) for a duration of 30-120 minutes.

  • Data Analysis:

    • Examine the progress curves from each well for linear reaction kinetics.

    • Determine the initial velocity of the reaction from the slope of the plot of relative fluorescence units versus time.

    • Plot the initial velocity against the inhibitor concentration and use a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope) to calculate the apparent IC50 value.[6]

Mandatory Visualization

EGFR Signaling Pathway and this compound's Site of Action

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_mutant_EGFR Mutant EGFR Action Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand Binding Domain Transmembrane Domain Kinase Domain Mutant_EGFR Mutant EGFR (e.g., T790M) Constitutively Active Kinase Domain RAS RAS Mutant_EGFR->RAS PI3K PI3K Mutant_EGFR->PI3K This compound This compound This compound->Mutant_EGFR:k_mut Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Caption: EGFR signaling pathway and the inhibitory action of this compound on mutant EGFR.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Reagents: - Kinase (EGFR) - Substrate - ATP - Assay Buffer C Dispense Kinase, Substrate, and this compound into Plate A->C B Prepare Serial Dilution of this compound B->C D Initiate Reaction with ATP C->D E Incubate at Controlled Temperature D->E F Stop Reaction & Add Detection Reagents E->F G Measure Signal (e.g., Absorbance, Fluorescence) F->G H Data Analysis: - Plot Dose-Response Curve - Calculate IC50 G->H

Caption: General experimental workflow for determining kinase inhibitor IC50 values.

References

Alflutinib Preclinical In Vivo Studies: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, comprehensive preclinical in vivo data for Alflutinib (also known as Furmonertinib and AST2818) has not been extensively published in peer-reviewed literature by the manufacturer.[1][2] Preclinical studies have been conducted, but detailed quantitative results from these animal studies are not publicly available.[3] This technical guide, therefore, summarizes the known mechanism of action of this compound, presents available clinical data as an analogue to the requested preclinical information, and outlines the standard experimental protocols and models that are typically employed for in vivo assessment of third-generation EGFR tyrosine kinase inhibitors (TKIs).

Executive Summary

This compound is a potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, while sparing wild-type EGFR.[3][4] Developed for the treatment of non-small cell lung cancer (NSCLC), this compound has demonstrated significant clinical efficacy and a manageable safety profile in human trials.[1][5] This document provides an in-depth overview of this compound's mechanism of action, a summary of the available clinical efficacy and pharmacokinetic data, and a guide to the probable methodologies used in its preclinical in vivo evaluation. Visualizations of the core signaling pathway and a typical experimental workflow for a xenograft study are also provided.

Mechanism of Action

This compound functions as an irreversible inhibitor of the EGFR signaling pathway. In many forms of NSCLC, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell proliferation and survival.[6][7] this compound covalently binds to the ATP-binding site of mutant EGFR, which includes both the initial sensitizing mutations and the T790M mutation that confers resistance to first- and second-generation TKIs.[8]

This binding action blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream pro-survival signaling cascades, primarily the PI3K/AKT and MAPK pathways.[6][7] The inhibition of these pathways ultimately leads to the suppression of tumor growth and induction of apoptosis in cancer cells harboring these specific EGFR mutations.[8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (Exon 19 del, L858R, T790M) PI3K PI3K EGFR->PI3K GRB2_SOS GRB2/SOS EGFR->GRB2_SOS This compound This compound This compound->EGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation

Caption: this compound's Inhibition of EGFR Signaling Pathways.

Quantitative Data Summary

While specific preclinical in vivo data is not publicly available, the following tables summarize key quantitative data from human clinical trials, which may inform preclinical study design and translational research.

Clinical Efficacy in NSCLC Patients with EGFR T790M Mutation
Dose Level (once daily)Number of PatientsObjective Response Rate (ORR)
40 mg683.3%
80 mg4577.8%
160 mg5078.0%
240 mg1566.7%
Data from a dose-expansion study in patients with advanced NSCLC with EGFR T790M mutation.[4]
Human Pharmacokinetic Parameters
ParameterValueCondition
Tmax (Median) ~3 hours80 mg once daily, steady state, empty stomach
Half-life ~40.6 hours80 mg once daily, steady state, empty stomach
Note: this compound is primarily metabolized by CYP3A4 into an active metabolite, AST5902.[9]

Experimental Protocols for Key In Vivo Studies

The following sections describe standardized and widely accepted methodologies for the preclinical in vivo evaluation of third-generation EGFR TKIs like this compound. These protocols are based on general practices in oncological drug development.[10][11]

Xenograft Models for Efficacy Assessment

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the gold standard for assessing anti-tumor efficacy in vivo.

  • Animal Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are typically used to prevent rejection of human tumor cells.

  • Cell Lines: NSCLC cell lines with relevant EGFR mutations (e.g., NCI-H1975 for L858R/T790M mutation, or PC-9 for exon 19 deletion) are commonly used.

  • Tumor Implantation: A suspension of 5-10 million tumor cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²) / 2.

  • Drug Administration: Once tumors reach the target size, mice are randomized into vehicle control and treatment groups. This compound would be administered orally, once daily, at various dose levels.

  • Efficacy Endpoints: The primary endpoint is typically Tumor Growth Inhibition (TGI). Other endpoints may include tumor weight at the end of the study, body weight changes (as a measure of toxicity), and survival analysis.

Xenograft_Workflow cluster_treatment Daily Dosing start Select NSCLC Cell Line (e.g., NCI-H1975) implant Subcutaneous Implantation in Immunocompromised Mice start->implant monitor Monitor Tumor Growth (Volume = (L x W²)/2) implant->monitor randomize Randomize Mice into Treatment Groups monitor->randomize vehicle Vehicle Control (Oral) randomize->vehicle drug_low This compound (Low Dose, Oral) randomize->drug_low drug_high This compound (High Dose, Oral) randomize->drug_high measure Measure Tumor Volume & Body Weight (2-3x/week) vehicle->measure drug_low->measure drug_high->measure endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) measure->endpoint

Caption: Generalized workflow for a preclinical xenograft study.
Pharmacokinetic (PK) Studies

Preclinical PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity in animal models, which helps in predicting human pharmacokinetics.

  • Animal Models: Studies are typically conducted in multiple species, often including rodents (e.g., Sprague-Dawley rats) and a non-rodent species (e.g., Beagle dogs or Cynomolgus monkeys), to allow for allometric scaling.[11][12][13]

  • Drug Administration: The compound is administered both intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess oral bioavailability.

  • Sample Collection: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Bioanalysis: Plasma concentrations of the parent drug (this compound) and its major metabolites (like AST5902) are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Parameter Calculation: Key PK parameters are calculated using non-compartmental analysis, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability.

Conclusion

This compound is a promising third-generation EGFR TKI with a clear mechanism of action and demonstrated clinical benefit. While specific preclinical in vivo data remains largely proprietary, this guide provides a framework for understanding its biological activity and the standard methodologies used to evaluate such compounds. The provided clinical data offers valuable insights into its efficacy and pharmacokinetic profile. Further publication of preclinical data would be beneficial for the scientific community to fully understand the translational aspects of this compound's development.

References

Alflutinib: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alflutinib (also known as Furmonertinib or AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations.[1][2] This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics

This compound is administered orally and exhibits nonlinear pharmacokinetics, primarily due to the auto-induction of its own metabolism.[3][4] This results in a time- and dose-dependent increase in its apparent clearance.[3][4]

Absorption and Distribution

Following oral administration, this compound is absorbed with a median time to peak plasma concentration (Tmax) of approximately 3 hours when taken on an empty stomach.[5] The administration with a high-fat meal has been shown to increase the maximum plasma concentration (Cmax) by approximately 53% and the area under the plasma concentration-time curve (AUC) by about 32%.[5] In contrast, the Cmax of its active metabolite, AST5902, decreased by approximately 20%, and the AUC saw an 8% decrease under the same conditions.[5] Despite these changes, the overall exposure to the total active components remains largely unchanged.[5]

Dose-Dependent Exposure

In dose-escalation studies involving once-daily doses from 20 mg to 240 mg, the steady-state exposure to this compound and its active metabolite, AST5902, were found to be comparable.[2] However, the increase in the steady-state AUC of this compound was less than proportional to the increase in dose.[6] Specifically, the AUC increased by about 100% when the dose was raised from 40 mg to 80 mg, by approximately 50% from 80 mg to 160 mg, and by about 25% from 160 mg to 240 mg.[6] This sub-proportional increase is attributed to the auto-induction of CYP3A4.[6]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound and its active metabolite, AST5902.

ParameterThis compoundAST5902Condition
Tmax (median) ~3 hours-80 mg once daily, empty stomach
Half-life (t½) ~40.6 hours-80 mg once daily, empty stomach
Cmax (single 80 mg dose) 29.6 ng/mL (Healthy)--
45.3 ng/mL (Patients)-
AUC0-∞ (single 80 mg dose) 907 hng/mL (Healthy)--
1120 hng/mL (Patients)-

Data compiled from multiple sources.

Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its active metabolite, AST5902.[1][3][7] CYP3A5 also contributes to its metabolism, but to a lesser extent.[1]

Metabolic Pathway

The primary metabolic pathway of this compound involves the CYP3A4-mediated formation of AST5902.[1][3]

This compound This compound AST5902 AST5902 This compound->AST5902 CYP3A4 (major) CYP3A5 (minor) Excretion Excretion This compound->Excretion AST5902->Excretion

Caption: Primary metabolic pathway of this compound.

Enzyme Induction and Drug-Drug Interactions

A significant characteristic of this compound is its potent induction of CYP3A4, with a potency comparable to that of rifampin.[3][4] This self-induction has important implications for drug-drug interactions. The active metabolite, AST5902, is a much weaker inducer of CYP3A4.[3][4]

CYP3A4 Induction Data
ParameterValue
EC50 (CYP3A4 mRNA induction) 0.25 µM
Emax (CYP3A4 induction) 9.24- to 11.2-fold increase
Drug-Drug Interaction Studies

The co-administration of this compound with strong inducers or inhibitors of CYP3A4 can significantly alter its plasma concentrations.

Table of Drug-Drug Interactions

Co-administered DrugEffect on this compoundEffect on AST5902Effect on Total Active Components
Rifampicin (Strong CYP3A4 Inducer) ↓ 86% in AUC0-∞↓ 60% in Cmax↓ 17% in AUC0-∞↑ 1.09-fold in Cmax↓ 62% in AUC0-∞↓ 39% in Cmax
Itraconazole (Strong CYP3A4 Inhibitor) ↑ 2.22-fold in AUC0-∞↑ 1.23-fold in Cmax↓ in AUC0-∞ and Cmax↑ 60% in AUC0-∞↑ 8% in Cmax

Data is based on studies in healthy volunteers.[7][8]

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes (HLM)

Objective: To identify the metabolites of this compound.

Methodology:

  • Human liver microsomes (0.5 mg protein/mL) were incubated with 3 µM this compound in a 100 mM phosphate-buffered saline (pH 7.4).

  • The reaction was initiated by the addition of 1.0 mM NADPH after a 3-minute pre-incubation at 37°C.

  • The incubation was carried out for 1 hour at 37°C.

  • The reaction was terminated by the addition of an equal volume of ice-cold acetonitrile.

  • Samples were analyzed by UPLC-UV/Q-TOF MS to identify metabolites.[2]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis This compound (3 uM) This compound (3 uM) Mix Mix This compound (3 uM)->Mix HLM (0.5 mg/mL) HLM (0.5 mg/mL) HLM (0.5 mg/mL)->Mix PBS (pH 7.4) PBS (pH 7.4) PBS (pH 7.4)->Mix Pre-incubation (37C, 3 min) Pre-incubation (37C, 3 min) Mix->Pre-incubation (37C, 3 min) Add NADPH (1.0 mM) Add NADPH (1.0 mM) Pre-incubation (37C, 3 min)->Add NADPH (1.0 mM) Incubation (37C, 1 hr) Incubation (37C, 1 hr) Add NADPH (1.0 mM)->Incubation (37C, 1 hr) Terminate with Acetonitrile Terminate with Acetonitrile Incubation (37C, 1 hr)->Terminate with Acetonitrile UPLC-UV/Q-TOF MS Analysis UPLC-UV/Q-TOF MS Analysis Terminate with Acetonitrile->UPLC-UV/Q-TOF MS Analysis

Caption: Workflow for in vitro metabolism study of this compound.

CYP3A4 Induction Assay in Primary Human Hepatocytes

Objective: To evaluate the potential of this compound to induce CYP3A4 expression.

Methodology:

  • Cryopreserved primary human hepatocytes were seeded in collagen-coated plates.

  • Hepatocytes were treated daily for three consecutive days with this compound (at various concentrations), rifampin (10 µM, positive control), or vehicle (0.1% DMSO, negative control).[2]

  • Following treatment, total RNA was extracted from the cells.[2]

  • CYP3A4 mRNA levels were quantified using qRT-PCR to determine the fold induction compared to the vehicle control.[2]

  • In parallel experiments, CYP3A4 enzyme activity was assessed by incubating the treated hepatocytes with a probe substrate (e.g., testosterone) and measuring the formation of its metabolite (6β-hydroxytestosterone) using LC-MS/MS.[5]

cluster_culture Cell Culture & Treatment cluster_endpoints Endpoint Analysis Seed Hepatocytes Seed Hepatocytes Treat (3 days) Treat (3 days) Seed Hepatocytes->Treat (3 days) RNA Extraction RNA Extraction Treat (3 days)->RNA Extraction Probe Substrate Incubation Probe Substrate Incubation Treat (3 days)->Probe Substrate Incubation This compound This compound This compound->Treat (3 days) Rifampin (Control) Rifampin (Control) Rifampin (Control)->Treat (3 days) Vehicle (Control) Vehicle (Control) Vehicle (Control)->Treat (3 days) qRT-PCR (mRNA level) qRT-PCR (mRNA level) RNA Extraction->qRT-PCR (mRNA level) LC-MS/MS (Enzyme activity) LC-MS/MS (Enzyme activity) Probe Substrate Incubation->LC-MS/MS (Enzyme activity)

References

Alflutinib's Central Nervous System Penetrance and Efficacy in EGFR-Mutant Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Alflutinib (also known as Furmonertinib or AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with central nervous system (CNS) metastases. A primary challenge in treating brain metastases is the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents. This compound has been specifically designed for high brain penetrance. This technical guide consolidates available preclinical and clinical data on this compound's ability to cross the BBB, details the experimental methodologies used for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Introduction to this compound and CNS Metastases

Non-small cell lung cancer patients with activating EGFR mutations have a high incidence of developing brain metastases, which are associated with a poor prognosis.[1] While first and second-generation EGFR-TKIs have shown efficacy, their ability to penetrate the CNS is often limited by efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2]

This compound is an irreversible, third-generation EGFR-TKI that selectively targets both initial sensitizing EGFR mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to earlier-generation TKIs.[3] A key molecular feature of this compound is its trifluoroethoxypyridine structure, which contributes to its pharmacological profile.[4] Critically, both this compound and its primary active metabolite, AST5902, have demonstrated significant anti-tumor activity and the ability to penetrate the CNS in preclinical models, suggesting a dual action within the brain.[4]

Quantitative Data on Brain Penetrance and CNS Efficacy

The following tables summarize the key quantitative findings from preclinical and clinical studies assessing this compound's CNS activity.

Preclinical Brain Penetrance Data

Precise numerical brain-to-plasma ratios from preclinical studies are not extensively published; however, multiple sources consistently report that concentrations of this compound and its active metabolite in the brain are higher than those in the plasma, indicating excellent BBB penetration.[1][4]

CompoundAnimal ModelKey FindingBrain-to-Plasma Ratio (Kₚ)Reference
This compound Rodent ModelsConcentration in the brain was higher than in the plasma.> 1.0[4]
AST5902 (Metabolite) Rodent ModelsConcentration in the brain was higher than in the plasma.> 1.0[4]
Clinical CNS Efficacy in EGFR T790M-Mutant NSCLC

Data from a pooled analysis of two Phase 2 studies (NCT03127449 and NCT03452592) highlight the dose-dependent intracranial efficacy of this compound in patients with baseline CNS metastases.[4][5]

Dose Group (once daily)CNS Objective Response Rate (ORR)¹CNS Disease Control Rate (DCR)¹Median CNS Progression-Free Survival (PFS)²
40 mg 0% (0/1)0% (0/1)2.8 months
80 mg 65% (22/34)97% (33/34)11.6 months
160 mg 85% (11/13)100% (13/13)19.3 months
240 mg 25% (1/4)100% (4/4)Not Reached
¹ In patients with measurable CNS lesions at baseline.
² In all patients with baseline CNS metastases (measurable or non-measurable).
Clinical CNS Efficacy in EGFR Exon 20 Insertion-Mutant NSCLC

A Phase Ib study (FAVOUR) demonstrated that this compound has comparable efficacy in patients with and without CNS metastases harboring EGFR exon 20 insertion mutations.[6]

Patient CohortObjective Response Rate (ORR)p-valueReference
With CNS Metastases 33.3%0.773[6]
Without CNS Metastases 40.6%0.773[6]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the brain penetrance and intracranial efficacy of EGFR-TKIs like this compound.

In Vivo Intracranial Xenograft Model for Efficacy Assessment

This protocol describes a representative method for establishing and evaluating drug efficacy in a brain metastasis model, based on published preclinical studies of EGFR-TKIs.[1][7]

  • Cell Line Preparation:

    • Use a human NSCLC cell line harboring a relevant EGFR mutation (e.g., PC-9, with an exon 19 deletion) transfected with a luciferase reporter gene (e.g., PC-9-Luc) for in vivo bioluminescence imaging.

    • Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.

  • Animal Model:

    • Use immunocompromised mice (e.g., female BALB/c nude mice, 6-8 weeks old) to prevent rejection of human tumor cells.

  • Intracranial Cell Implantation:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a burr hole in the skull over the desired brain region (e.g., right cerebral hemisphere).

    • Using a Hamilton syringe, slowly inject a suspension of PC-9-Luc cells (e.g., 5 µL containing 1x10⁵ cells) into the brain parenchyma.

    • Withdraw the needle slowly and seal the burr hole with bone wax and suture the scalp incision.

  • Tumor Growth Monitoring:

    • Monitor tumor establishment and growth non-invasively using bioluminescence imaging (BLI) at regular intervals (e.g., weekly).

    • Administer D-luciferin intraperitoneally and image the anesthetized mice using an in vivo imaging system (IVIS). Quantify the luminescence signal (photons/second) from the cranial region.

  • Drug Administration and Efficacy Evaluation:

    • Once tumors are established (detectable BLI signal), randomize mice into vehicle control and treatment groups.

    • Administer this compound orally (e.g., via gavage) once daily at desired dose levels (e.g., 10 mg/kg, 30 mg/kg).

    • Monitor tumor burden via BLI throughout the treatment period. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

    • Monitor animal body weight and overall health as indicators of toxicity.

    • A secondary endpoint is overall survival.

In Vivo Pharmacokinetic Study for Brain Penetrance Assessment

This protocol outlines a standard procedure to determine the brain-to-plasma concentration ratio (Kₚ).

  • Animal Model:

    • Use adult male Sprague-Dawley rats or other appropriate rodent models.

  • Compound Administration:

    • Administer a single dose of this compound to the animals, either intravenously or orally, at a defined concentration.

  • Sample Collection:

    • At predetermined time points post-administration (e.g., 1, 2, 4, 8, 24 hours), collect blood samples (via cardiac puncture or tail vein) and whole brains.

  • Sample Processing:

    • Plasma: Centrifuge the blood in heparinized tubes to separate the plasma.

    • Brain: Weigh the brain tissue, add a specific volume of a suitable buffer, and homogenize thoroughly to create a brain homogenate.

  • Bioanalysis:

    • Extract this compound and its metabolite (AST5902) from the plasma and brain homogenate samples.

    • Quantify the concentrations of the parent drug and metabolite in all samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kₚ) at each time point by dividing the concentration in the brain homogenate by the concentration in the plasma.

    • For a more precise measure of BBB transport, determine the unbound fraction in plasma (fᵤ,ₚₗₐₛₘₐ) and brain (fᵤ,ᵦᵣₐᵢₙ) using equilibrium dialysis to calculate the unbound brain-to-plasma ratio (Kₚ,ᵤᵤ).

Visualizations: Pathways and Workflows

EGFR Signaling Pathway and this compound Inhibition

The diagram below illustrates the EGFR signaling cascade in NSCLC. Activating mutations lead to the constitutive activation of downstream pathways like PI3K/AKT and RAS/RAF/MEK/ERK, promoting cell proliferation and survival. This compound acts by irreversibly binding to the ATP-binding site of the EGFR kinase domain, blocking this aberrant signaling.[3][8]

EGFR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Ligand Ligand (e.g., EGF) Ligand->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Regulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Regulates This compound This compound This compound->EGFR Inhibits

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Preclinical Workflow for CNS Efficacy Assessment

The following workflow diagram outlines the key steps in a typical preclinical study designed to evaluate the efficacy of a drug against brain metastases in an animal model.

Preclinical_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase node1 1. Cell Culture (e.g., PC-9-Luc NSCLC cells) node2 2. Intracranial Implantation (Immunocompromised Mice) node1->node2 node3 3. Tumor Monitoring (Bioluminescence Imaging) node2->node3 node4 4. Randomization & Dosing (Vehicle vs. This compound) node3->node4 node5 5. Efficacy & Survival Monitoring node4->node5 node6 6. Endpoint Analysis (Tumor Growth Inhibition, Survival) node5->node6

Caption: Standard preclinical workflow for evaluating CNS efficacy.

This compound's Role in Overcoming the CNS Treatment Challenge

This diagram illustrates the logical relationship between the clinical problem of EGFR-mutant NSCLC with brain metastases and the therapeutic solution offered by this compound.

Logical_Relationship cluster_problem The Clinical Challenge cluster_solution The Therapeutic Solution Problem1 EGFR-Mutant NSCLC Problem2 High Incidence of Brain Metastases Problem1->Problem2 Leads to Problem3 Blood-Brain Barrier Limits Drug Entry Problem2->Problem3 is protected by Solution1 This compound Property1 Potent EGFR Inhibition (Sensitizing & T790M) Solution1->Property1 Property2 High Brain Penetrance (Kₚ > 1.0) Solution1->Property2 Property1->Problem1 Targets Property2->Problem3 Overcomes

Caption: How this compound's properties address the CNS metastasis challenge.

Conclusion

The available preclinical and clinical data strongly support the characterization of this compound as a potent, brain-penetrant EGFR-TKI. Preclinical evidence, indicating brain concentrations surpassing those in plasma, provides a strong mechanistic basis for its clinical efficacy.[1][4] Clinical trials have confirmed this potential, demonstrating robust intracranial response rates and prolonged CNS progression-free survival in patients with EGFR-mutant NSCLC, including those with the T790M resistance mutation and challenging exon 20 insertions.[4][6] The dose-dependent nature of its CNS efficacy suggests that higher doses may offer enhanced benefit in controlling brain metastases.[4] For drug development professionals and researchers, this compound serves as a compelling example of a rationally designed TKI that effectively overcomes the blood-brain barrier to deliver a therapeutic benefit in a difficult-to-treat patient population. Further investigation into its long-term outcomes and potential combination strategies is warranted.

References

Alflutinib: A Technical Analysis of Downstream Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alflutinib (also known as Furmonertinib, AST2818) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered for high selectivity and potency against both common EGFR sensitizing mutations (Exon 19 deletion, L858R) and the T790M resistance mutation, which frequently arises after first- or second-generation TKI therapy. By covalently binding to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, this compound effectively blocks the autophosphorylation and subsequent activation of downstream pro-survival signaling cascades. This technical guide provides an in-depth review of this compound's mechanism of action, its impact on critical downstream pathways such as PI3K/AKT and MAPK/ERK, and the methodologies used to characterize these effects.

Mechanism of Action

This compound represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[1][2] Its mechanism is rooted in the selective and irreversible inhibition of mutant EGFR.[2] Unlike first-generation TKIs, this compound maintains potent activity against the T790M "gatekeeper" mutation, which sterically hinders the binding of earlier-generation drugs.[2] Furthermore, it demonstrates significantly lower activity against wild-type (WT) EGFR, a characteristic that is believed to contribute to a more favorable safety profile by reducing off-target effects commonly seen with less selective inhibitors, such as rash and diarrhea.

The inhibition of mutant EGFR blocks the initiation of a cascade of intracellular signaling events. The primary downstream pathways affected are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.[2] These pathways are fundamental regulators of cell proliferation, survival, growth, and apoptosis. By suppressing these signals, this compound induces cell cycle arrest and programmed cell death in EGFR-dependent tumor cells.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras This compound This compound This compound->EGFR Irreversible Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Figure 1: EGFR Signaling Pathway Inhibition by this compound.

Quantitative Data on Therapeutic Efficacy

While detailed preclinical data on the half-maximal inhibitory concentrations (IC50) of this compound against various cell lines are not extensively available in peer-reviewed literature, its clinical efficacy has been well-documented. The FURLONG study, a randomized Phase 3 trial, provides robust quantitative data on its performance against the first-generation TKI, gefitinib, in the first-line treatment of advanced EGFR-mutant NSCLC.

MetricThis compound (Furmonertinib) ArmGefitinib ArmHazard Ratio (95% CI)
Median PFS (Overall) 20.8 months11.1 months0.44 (0.34–0.58)
Median PFS (CNS Mets) 20.8 months9.8 months0.40 (0.23–0.71)
Objective Response Rate 87.5%75.1%N/A
Median Duration of Response 20.1 months10.4 monthsN/A
PFS: Progression-Free Survival; CNS Mets: Central Nervous System Metastases. Data from the FURLONG study.[3]

Experimental Protocols

The following sections describe representative, standardized protocols for key experiments used to evaluate the activity of EGFR TKIs like this compound. These are generalized methodologies and may require optimization for specific laboratory conditions and cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: Culture human NSCLC cell lines (e.g., PC-9 [EGFR ex19del], H1975 [L858R/T790M], A549 [EGFR WT]) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells into 96-well plates at a density of 3,000 to 5,000 cells per well in 100 µL of medium and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound (e.g., 0.01 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Pathway Inhibition

This technique is used to detect and quantify the phosphorylation status of EGFR and its downstream signaling proteins.

Methodology:

  • Cell Culture and Treatment: Grow cells (e.g., H1975) in 6-well plates to 70-80% confluency. Serum-starve the cells for 12-24 hours, then treat with various concentrations of this compound for 2-4 hours. Stimulate with EGF (50 ng/mL) for 15 minutes where appropriate.

  • Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Electrophoresis: Separate the protein samples by SDS-PAGE on an 8-12% polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software, normalizing phosphoprotein levels to their respective total protein levels.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_process Blotting Process cluster_analysis Analysis A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Membrane Transfer D->E F 6. Blocking & Primary Antibody E->F G 7. Secondary Antibody & ECL Detection F->G H 8. Imaging G->H I 9. Densitometry Analysis H->I

References

Methodological & Application

Alflutinib In Vitro Cell-Based Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alflutinib (also known as Furmonertinib or AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[2][3] this compound demonstrates high potency and selectivity for mutant EGFR over wild-type EGFR, thereby offering a promising therapeutic window.[4] This document provides detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound selectively and irreversibly binds to the ATP-binding site of mutant EGFR, inhibiting its autophosphorylation and downstream signaling.[5] This blockade primarily affects the PI3K/AKT and MAPK signaling pathways, which are crucial for cancer cell proliferation, survival, and growth.[5] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

EGFR_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation This compound This compound This compound->EGFR Inhibition AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Apoptosis Apoptosis pAKT->Apoptosis Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation pERK->Proliferation pERK->Apoptosis Inhibition MTT_Workflow A 1. Seed NSCLC cells in 96-well plates B 2. Treat with varying concentrations of this compound A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent and incubate for 4 hours C->D E 5. Add solubilization solution (e.g., DMSO) D->E F 6. Measure absorbance at 570 nm E->F Apoptosis_Workflow A 1. Seed and treat cells with this compound for 24-48h B 2. Harvest cells (including supernatant) A->B C 3. Wash with PBS and resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark for 15 minutes D->E F 6. Analyze by flow cytometry E->F

References

Application Notes and Protocols for Determining the IC50 of Alflutinib in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alflutinib (also known as Furmonertinib) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant therapeutic potential in the treatment of non-small cell lung cancer (NSCLC).[1][2] As a targeted therapy, this compound is designed to selectively inhibit EGFR with activating mutations, as well as the T790M resistance mutation that often emerges after treatment with first- or second-generation EGFR TKIs.[1] The mechanism of action involves the irreversible binding of this compound to the ATP-binding site of the EGFR kinase domain, which in turn blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, that are critical for cancer cell proliferation and survival.[1]

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a drug like this compound. It represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. In the context of cancer research, determining the IC50 of this compound in various lung cancer cell lines with different EGFR mutation statuses is fundamental for preclinical assessment and for understanding its therapeutic window.

These application notes provide a comprehensive guide to determining the IC50 of this compound in lung cancer cells, including detailed protocols for widely used cell viability assays and a summary of available preclinical data.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound (Furmonertinib) in various cell lines. It is important to note that preclinical data for this compound in specific human NSCLC cell lines such as A549 (EGFR wild-type), HCC827 (EGFR exon 19 deletion), and H1975 (EGFR L858R/T790M) are not extensively available in the public domain as of the last update. The data presented below is from murine Ba/F3 pro-B cells engineered to express human EGFR mutations, which are a common model for studying the activity of EGFR inhibitors.

Cell LineEGFR Mutation StatusThis compound (Furmonertinib) IC50 (nM)Reference
Ba/F3G719S12.4[3][4]
Ba/F3S768I21.6[3][4]
Ba/F3L861Q3.8[3][4]
Ba/F3Exon 20 Insertion11 - 20 (median)[5]
Ba/F3Wild-TypeHigher than mutant EGFR[6]

Note: Preclinical studies have indicated that this compound and its active metabolite, AST5902, exhibit a lower inhibitory capacity against wild-type EGFR compared to mutant forms of the receptor.[3] This selectivity contributes to a more favorable safety profile.[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) EGFR->MAPK_pathway Activates This compound This compound This compound->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK_pathway->Proliferation IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Lung Cancer Cells (e.g., A549, HCC827, H1975) Cell_Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Drug_Dilution 3. Prepare Serial Dilutions of this compound Cell_Seeding->Drug_Dilution Drug_Addition 4. Treat Cells with this compound Drug_Dilution->Drug_Addition Incubation 5. Incubate for 48-72 hours Drug_Addition->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT or CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition 7. Measure Absorbance or Luminescence Viability_Assay->Data_Acquisition Dose_Response 8. Plot Dose-Response Curve Data_Acquisition->Dose_Response IC50_Calc 9. Calculate IC50 Value Dose_Response->IC50_Calc

References

Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Alflutinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alflutinib (also known as Furmonertinib, AST2818) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2][3] The binding of ligands, such as EGF, to the EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues. This phosphorylation event activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. This compound exerts its therapeutic effect by binding to the ATP-binding site of the mutant EGFR, thereby inhibiting its kinase activity and blocking the aberrant signaling pathways that drive tumor growth.[1]

Western blotting is a fundamental technique to assess the pharmacodynamic effects of EGFR inhibitors like this compound. By using antibodies specific to the phosphorylated form of EGFR (p-EGFR), researchers can directly measure the inhibitory effect of the compound on its target. This document provides a detailed protocol for the treatment of non-small cell lung cancer (NSCLC) cells with this compound and the subsequent analysis of EGFR phosphorylation by Western blot.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway, the point of inhibition by this compound, and the experimental workflow for the Western blot analysis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding pEGFR p-EGFR EGFR->pEGFR Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway pEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway pEGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation This compound This compound This compound->pEGFR Inhibition Western_Blot_Workflow A 1. Cell Culture (e.g., NCI-H1975) B 2. This compound Treatment (Dose-Response) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting (p-EGFR, Total EGFR, Loading Control) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

References

Alflutinib Xenograft Mouse Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development and utilization of Alflutinib xenograft mouse models. These models are crucial for the preclinical evaluation of this compound, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The protocols detailed herein cover cell line selection, model establishment, drug administration, and efficacy assessment, providing a robust framework for investigating this compound's therapeutic potential against non-small cell lung cancer (NSCLC) with EGFR T790M mutations.

Introduction to this compound

This compound is a potent, irreversible, and selective third-generation EGFR-TKI. It is specifically designed to target the EGFR T790M mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR-TKIs in NSCLC patients. By effectively inhibiting the activity of mutant EGFR, this compound blocks downstream signaling pathways that are critical for tumor cell proliferation and survival. Xenograft mouse models, particularly those derived from human cancer cell lines (cell line-derived xenografts, CDX), are indispensable tools for evaluating the in vivo efficacy and pharmacodynamics of this compound.

Mechanism of Action: Targeting Mutant EGFR Signaling

This compound covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition. It demonstrates high selectivity for sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while largely sparing wild-type EGFR. This targeted inhibition abrogates signaling through two major downstream cascades: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, both of which are central to cancer cell growth, proliferation, and survival.

Alflutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR (T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits mutant EGFR, blocking downstream signaling.

Experimental Protocols

Cell Line Selection and Culture

The appropriate choice of a cancer cell line is fundamental for a clinically relevant xenograft model. For this compound studies, NSCLC cell lines harboring the EGFR T790M mutation are required.

  • Recommended Cell Line: NCI-H1975. This human NSCLC cell line expresses both the L858R sensitizing mutation and the T790M resistance mutation.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Subculturing: Passage cells at 80-90% confluency.

  • Quality Control: Regularly perform mycoplasma testing to ensure cell culture integrity.

Xenograft Model Establishment and Drug Treatment

This protocol outlines the subcutaneous implantation of tumor cells into immunodeficient mice.

Xenograft_Workflow CellCulture 1. Cell Culture (NCI-H1975) Harvest 2. Cell Harvest & Count CellCulture->Harvest Resuspend 3. Resuspend in Matrigel Mix Harvest->Resuspend Implant 4. Subcutaneous Injection Resuspend->Implant Monitor 5. Tumor Growth Monitoring Implant->Monitor Randomize 6. Randomize into Groups Monitor->Randomize Treat 7. Drug Administration Randomize->Treat Measure 8. Tumor & Body Weight Measurement Treat->Measure Endpoint 9. Endpoint & Tissue Collection Measure->Endpoint Analyze 10. Data Analysis Endpoint->Analyze

Caption: Experimental workflow for xenograft model development.

Methodology:

  • Animals: Utilize 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID). Allow for a one-week acclimatization period.

  • Cell Preparation for Implantation:

    • Harvest NCI-H1975 cells from sub-confluent flasks.

    • Perform a viable cell count using a hemocytometer or automated cell counter.

    • Resuspend the cells in a cold 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.

  • Tumor Cell Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin caliper measurements 3-4 days post-implantation.

    • Measure tumor length (L) and width (W) every 2-3 days.

    • Calculate tumor volume using the formula: V = (L x W²) / 2.

  • Randomization and Treatment:

    • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n = 8-10 mice/group).

    • Vehicle Control Group: Administer the vehicle (e.g., 0.5% methylcellulose) via oral gavage daily.

    • This compound Treatment Group(s): Administer this compound at designated doses (e.g., 5, 10, 20 mg/kg) via oral gavage daily.

  • Efficacy Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The study endpoint is reached when tumors in the control group achieve a predetermined size (e.g., ~1500 mm³) or if significant body weight loss (>20%) is observed in any group.

    • At the endpoint, euthanize the mice, and excise and weigh the tumors.

Data Presentation and Analysis

Quantitative data should be systematically organized for clear interpretation and comparison between treatment groups.

Table 1: In Vivo Efficacy of this compound in NCI-H1975 Xenograft Model
Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Final Body Weight (g) ± SEM
Vehicle Control-1480 ± 125-21.5 ± 0.8
This compound5725 ± 9851.021.2 ± 0.7
This compound10310 ± 6579.121.6 ± 0.9
This compound20155 ± 4289.521.4 ± 0.6

Note: Data presented are hypothetical and for illustrative purposes. SEM: Standard Error of the Mean.

Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissue
Treatment GroupDose (mg/kg)p-EGFR (% Inhibition)p-AKT (% Inhibition)p-ERK (% Inhibition)
Vehicle Control-000
This compound10857881
This compound20969194

Note: Data are hypothetical, representing the percentage inhibition of phosphorylated proteins relative to the vehicle control, typically measured by Western Blot or Immunohistochemistry on tumor lysates collected at the end of the study.

Conclusion

The NCI-H1975 xenograft mouse model provides a robust and reproducible platform for the preclinical assessment of this compound. The detailed protocols and data presentation formats described in these application notes offer a standardized approach for researchers to evaluate the in vivo efficacy, pharmacodynamics, and therapeutic potential of this compound and other EGFR-TKIs targeting the T790M resistance mutation. Consistent application of these methods will facilitate the generation of high-quality, comparable data essential for advancing the development of novel cancer therapeutics.

Application Notes and Protocols for Inducing Alflutinib Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alflutinib (also known as Furmonertinib or AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] As with other targeted therapies, the development of acquired resistance is a significant clinical challenge.[3][4] Understanding the mechanisms of resistance to this compound is crucial for the development of next-generation inhibitors and combination therapies. These application notes provide a framework for inducing and characterizing this compound resistance in cancer cell lines, a critical step in preclinical drug development.

Mechanisms of Resistance to Third-Generation EGFR TKIs

Acquired resistance to third-generation EGFR TKIs like this compound can be broadly categorized into two main types:

  • On-Target Alterations: These are genetic changes within the EGFR gene itself. The most well-documented on-target resistance mechanism to third-generation EGFR TKIs is the acquisition of a tertiary mutation in the EGFR kinase domain, most commonly the C797S mutation.[3][5] This mutation prevents the covalent binding of irreversible inhibitors like this compound to the EGFR protein.[3]

  • Off-Target Mechanisms (Bypass Signaling): In this scenario, cancer cells activate alternative signaling pathways to bypass their dependency on EGFR signaling for survival and proliferation.[6][7] These bypass pathways can be activated through various mechanisms, including the amplification or overexpression of other receptor tyrosine kinases (RTKs) such as MET, AXL, or FGFR, or through mutations in downstream signaling molecules like KRAS, NRAS, or PIK3CA.[6][7]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the reported in vitro efficacy of this compound (Furmonertinib) in various cell line models. This data is essential for selecting appropriate cell lines and determining the starting concentrations for resistance induction protocols.

Table 1: Preclinical IC50 Values of this compound (Furmonertinib) in Ba/F3 Cell Lines with EGFR Mutations

EGFR MutationCell LineIC50 (nM)
G719SBa/F312.4
L861QBa/F33.8
S768IBa/F321.6
Exon 20 ins (S768_D770dup)Ba/F311
Exon 20 ins (A767_V769dup)Ba/F314
Exon 20 ins (N771_H773dup)Ba/F320

Data sourced from Ou et al., 2022.[8]

Table 2: Efficacy of this compound (Furmonertinib) in Parental and Multidrug-Resistant (MDR) Cancer Cell Lines

Cell LineParental/ResistantOverexpressed TransporterIC50 (µM)Resistance Factor (RF)
OVCAR-8Parental-1.77 ± 0.501.0
NCI-ADR-RESResistantABCB11.55 ± 0.251.1
KB-3-1Parental-2.57 ± 0.461.0
KB-V1ResistantABCB12.77 ± 0.841.1
S1Parental-1.62 ± 0.341.0
S1-MI-80ResistantABCG21.96 ± 0.521.2
H460Parental-2.58 ± 0.921.0
H460-MX20ResistantABCG24.34 ± 1.731.7

Data sourced from Zhang et al., 2023.[9] Note: This table demonstrates this compound's efficacy in cell lines with pre-existing multidrug resistance, not acquired resistance to this compound itself.

Experimental Protocols

The following protocols are generalized methodologies for establishing this compound-resistant cell lines based on standard practices for inducing resistance to other EGFR TKIs.[10][11][12] Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Generation of this compound-Resistant Cell Lines by Stepwise Dose Escalation

This is the most common method for generating acquired resistance in vitro.

Materials:

  • Parental cancer cell line sensitive to this compound (e.g., PC-9, HCC827)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Furmonertinib) mesylate

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cell culture flasks, plates, and other standard laboratory equipment

  • Cell counting solution (e.g., Trypan blue) and hemocytometer or automated cell counter

  • Cell viability assay reagents (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay to determine the IC50 value.

  • Initiate Resistance Induction:

    • Culture the parental cells in their standard medium containing this compound at a starting concentration of approximately IC10 to IC20 (the concentration that inhibits 10-20% of cell growth).

    • Continuously culture the cells in the presence of the drug, changing the medium every 2-3 days.

  • Dose Escalation:

    • Once the cells have adapted to the current drug concentration and are proliferating steadily (typically after 2-3 passages), increase the this compound concentration by 1.5 to 2-fold.

    • If significant cell death occurs, maintain the cells at the previous concentration until they recover.

    • Repeat this stepwise increase in drug concentration over a period of several months.

  • Monitoring and Characterization:

    • Periodically assess the IC50 of the cell population to monitor the development of resistance.

    • Cryopreserve cell stocks at various stages of resistance development.

    • Once a significant increase in IC50 is observed (e.g., >10-fold), the cell line can be considered resistant.

  • Isolation of Resistant Clones:

    • To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution or other methods.

    • Expand and characterize individual clones for their level of resistance.

Protocol 2: Characterization of this compound-Resistant Cell Lines

Materials:

  • Parental and this compound-resistant cell lines

  • Reagents for Western blotting, quantitative PCR (qPCR), and DNA sequencing

  • Antibodies against EGFR, p-EGFR, MET, p-MET, AXL, p-AXL, AKT, p-AKT, ERK, p-ERK, and other relevant signaling proteins.

Procedure:

  • Confirmation of Resistance:

    • Perform cell viability assays to confirm the shift in IC50 of the resistant cell lines compared to the parental line.

  • Analysis of On-Target Mechanisms:

    • Extract genomic DNA from both parental and resistant cells.

    • Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR kinase domain to identify potential resistance mutations, such as C797S.

  • Analysis of Off-Target Mechanisms (Bypass Signaling):

    • Western Blotting: Analyze the protein expression and phosphorylation status of key signaling molecules in the EGFR pathway and potential bypass pathways (e.g., MET, AXL, AKT, ERK). Compare the results between parental and resistant cells, with and without this compound treatment.

    • qPCR: Analyze the mRNA expression levels of genes involved in bypass signaling pathways.

Visualizations

Signaling Pathways and Experimental Workflows

Alflutinib_Resistance_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR C797S C797S Mutation EGFR->C797S Acquires Bypass_RTK Bypass RTK (MET, AXL, etc.) Bypass_RTK->RAS_RAF_MEK_ERK Activates Bypass_RTK->PI3K_AKT_mTOR Activates Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation This compound This compound This compound->EGFR Inhibits C797S->this compound Blocks Inhibition

Caption: Mechanisms of acquired resistance to this compound.

Inducing_Alflutinib_Resistance_Workflow start Start with this compound-Sensitive Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial culture_low_dose Continuous Culture with Low-Dose this compound (IC10-IC20) ic50_initial->culture_low_dose dose_escalation Stepwise Increase in This compound Concentration culture_low_dose->dose_escalation monitor Monitor Cell Proliferation and Morphology dose_escalation->monitor ic50_periodic Periodically Measure IC50 monitor->ic50_periodic resistance_check Is IC50 > 10x Parental? ic50_periodic->resistance_check resistance_check->dose_escalation No resistant_line Established this compound- Resistant Cell Line resistance_check->resistant_line Yes clone Isolate Monoclonal Resistant Lines resistant_line->clone characterize Characterize Resistance Mechanisms clone->characterize

Caption: Experimental workflow for generating this compound-resistant cell lines.

References

Application Notes and Protocols: In Vitro Evaluation of Alflutinib in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Alflutinib (also known as Furmonertinib) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[1][2][3] It selectively and irreversibly inhibits both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first or second-generation EGFR TKIs.[1][4] The mechanism of action involves blocking the ATP-binding site of the EGFR kinase domain, which in turn inhibits downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[1]

While this compound is effective as a monotherapy, combination strategies with traditional cytotoxic chemotherapy are being explored to potentially enhance anti-tumor activity, overcome resistance, and improve patient outcomes. This document provides a framework of protocols for the in vitro investigation of this compound in combination with standard chemotherapeutic agents.

Signaling Pathway of this compound Action

EGFR_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation This compound This compound This compound->P_EGFR Inhibits Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation

Caption: EGFR signaling pathway and inhibition by this compound.

Data Presentation: Hypothetical In Vitro Results

The following tables represent hypothetical data from in vitro experiments combining this compound with a standard chemotherapeutic agent (e.g., Cisplatin) in an EGFR-mutant NSCLC cell line (e.g., NCI-H1975, which harbors L858R and T790M mutations).

Table 1: IC50 Values of this compound and Cisplatin as Single Agents

CompoundCell LineIC50 (nM) after 72h exposure
This compoundNCI-H197515
CisplatinNCI-H19752500

Table 2: Combination Index (CI) Values for this compound and Cisplatin

The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

This compound (nM)Cisplatin (nM)Fraction Affected (Fa)CI ValueInterpretation
7.512500.550.85Synergy
1525000.780.70Synergy
3050000.920.62Strong Synergy

Table 3: Apoptosis Analysis by Annexin V/PI Staining

Treatment (48h)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptosis (%)
Vehicle Control2.11.53.6
This compound (15 nM)10.54.214.7
Cisplatin (2500 nM)8.93.112.0
This compound (15 nM) + Cisplatin (2500 nM)25.311.837.1

Table 4: Cell Cycle Distribution Analysis

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control45.235.119.7
This compound (15 nM)68.520.311.2
Cisplatin (2500 nM)40.125.534.4
This compound (15 nM) + Cisplatin (2500 nM)65.310.124.6

Experimental Workflow

Workflow start Start: Culture EGFR-mutant NSCLC Cell Lines dose_response 1. Single-Agent Dose Response (this compound & Chemo) start->dose_response calc_ic50 Calculate IC50 Values dose_response->calc_ic50 combo_design 2. Design Combination Matrix (Constant Ratio or Checkerboard) calc_ic50->combo_design viability_assay 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) combo_design->viability_assay calc_ci Calculate Combination Index (CI) (Synergy/Additive/Antagonism) viability_assay->calc_ci mechanism_studies 4. Mechanistic Studies at Synergistic Doses calc_ci->mechanism_studies apoptosis Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism_studies->cell_cycle western_blot Western Blot (p-EGFR, p-Akt, PARP cleavage) mechanism_studies->western_blot data_analysis 5. Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End: Conclusion on Combination Efficacy data_analysis->end

Caption: Experimental workflow for in vitro combination studies.

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: NCI-H1975 (ATCC® CRL-5908™) or other appropriate EGFR-mutant NSCLC cell lines.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells at 80-90% confluency using Trypsin-EDTA.

Cell Viability Assay (MTT Assay)
  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound, the chemotherapeutic agent, or the combination of both for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism). For combination studies, use software like CompuSyn to calculate the Combination Index (CI).

Apoptosis Assay (Annexin V-FITC / Propidium Iodide)
  • Seeding: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the vehicle, single agents, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.

  • Cell Collection: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).

Cell Cycle Analysis
  • Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay, typically for a 24-hour duration.

  • Cell Collection and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.

  • Analysis: Analyze the DNA content by flow cytometry. Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting
  • Seeding and Treatment: Seed 1 x 10⁶ cells in a 60 mm dish and treat with the indicated drug concentrations for a specified time (e.g., 6-24 hours).

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometry analysis can be performed using software like ImageJ to quantify protein expression levels relative to a loading control (e.g., β-actin).

References

Application Notes & Protocols: Alflutinib for the Study of EGFR Exon 20 Insertion Mutations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epidermal Growth Factor Receptor (EGFR) exon 20 insertion (Ex20ins) mutations represent a distinct and heterogeneous subgroup of alterations in non-small cell lung cancer (NSCLC).[1] These mutations, accounting for approximately 4-12% of all EGFR-mutated NSCLCs, are typically associated with resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) and a poorer prognosis compared to patients with common EGFR mutations (exon 19 deletions or L858R).[1][2] The structural changes induced by Ex20ins mutations in the ATP-binding pocket of the EGFR kinase domain sterically hinder the binding of conventional TKIs.[3]

Alflutinib (also known as Furmonertinib or AST2818) is a third-generation, irreversible, and selective EGFR TKI.[4][5][6] It is designed to potently inhibit both sensitizing EGFR mutations and the T790M resistance mutation.[7][8] Notably, this compound has demonstrated significant preclinical and clinical activity against NSCLC harboring EGFR Ex20ins mutations, making it a valuable tool for studying this specific oncogenic driver and a promising therapeutic agent.[5][9][10] These application notes provide an overview of this compound's mechanism, quantitative data on its efficacy, and detailed protocols for its use in preclinical research settings.

Mechanism of Action

This compound functions by irreversibly binding to the ATP-binding site of the EGFR kinase domain.[7] This covalent inhibition blocks the downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK pathways.[1][7] Unlike earlier generation TKIs, this compound's structure allows it to effectively target EGFR mutants, including specific Ex20ins variants, at concentrations that spare wild-type (WT) EGFR, which is key to its wider therapeutic window.[10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (Exon 20 Insertion Mutant) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits (Irreversible Binding)

Caption: EGFR signaling pathway with Exon 20 insertion and this compound inhibition.

Data Presentation

Preclinical Activity of this compound

Preclinical studies have demonstrated this compound's potent inhibitory activity against various EGFR Ex20ins mutations in cellular models. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

Table 1: In Vitro IC50 Values of this compound Against EGFR Exon 20 Insertions

EGFR Exon 20 Insertion Mutant Cell Line IC50 (nM) Reference
S768_D770dup BaF3 11 [5][10]
A767_V769dup BaF3 14 [5][10]

| N771_H773dup | BaF3 | 20 |[5][10] |

Clinical Efficacy of this compound

Clinical trial data, particularly from the FAVOUR study, have shown robust anti-tumor activity of this compound in patients with NSCLC harboring EGFR Ex20ins mutations.[1]

Table 2: Summary of Clinical Trial Results for this compound in EGFR Ex20ins NSCLC (FAVOUR Study)

Patient Cohort Dosage Confirmed ORR (IRC) DCR (IRC) Reference
Treatment-Naive 240 mg daily 78.6% 100% [1]
Previously Treated 240 mg daily 46.2% 92.3% [1]
Previously Treated 160 mg daily 38.5% 84.6% [1]

ORR: Objective Response Rate; DCR: Disease Control Rate; IRC: Independent Review Committee.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on cancer cells with EGFR Ex20ins mutations.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture 1. Cell Line Culture (e.g., BaF3 with Ex20ins) viability_assay 2. Cell Viability Assay (IC50 Determination) cell_culture->viability_assay western_blot 3. Western Blotting (Pathway Inhibition) cell_culture->western_blot xenograft 4. Tumor Xenograft Model (e.g., NSG mice) viability_assay->xenograft Confirm Potency western_blot->xenograft Confirm Mechanism treatment 5. This compound Treatment (Oral Gavage) xenograft->treatment monitoring 6. Tumor Growth Monitoring treatment->monitoring analysis 7. Endpoint Analysis (Tumor Weight, IHC) monitoring->analysis

Caption: Preclinical workflow for evaluating this compound efficacy.

Protocol 1: Cell Viability Assay (IC50 Determination)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in EGFR Ex20ins mutant cell lines.

Materials:

  • EGFR Ex20ins expressing cell lines (e.g., Ba/F3 engineered cells) and appropriate control cell lines (e.g., EGFR WT).

  • Complete cell culture medium.

  • This compound mesylate (solubilized in DMSO).

  • 96-well clear-bottom cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and a 1X final drug concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log-transformed this compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.

Protocol 2: Western Blotting for Pathway Inhibition

Objective: To assess the inhibition of EGFR phosphorylation and downstream signaling proteins (p-AKT, p-ERK) by this compound.

Materials:

  • EGFR Ex20ins expressing cells.

  • This compound mesylate.

  • 6-well plates.

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (typically 20-30 µg per lane) and separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity and normalize phosphorylated protein levels to their total protein counterparts. Compare treated samples to the vehicle control to determine the extent of inhibition.

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of EGFR Ex20ins NSCLC.

Materials:

  • Immunocompromised mice (e.g., NOD-scid gamma or athymic nude).

  • EGFR Ex20ins mutant cell line (e.g., patient-derived xenograft cells or engineered cell lines).

  • Matrigel (optional, for enhancing tumor take-rate).

  • This compound mesylate.

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose).

  • Calipers for tumor measurement.

Methodology:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound 10 mg/kg, this compound 30 mg/kg).

  • Treatment Administration: Administer this compound or vehicle daily via oral gavage.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

    • Monitor animal body weight and overall health status throughout the study.

  • Study Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Tissue Collection: At the endpoint, euthanize the mice, and excise the tumors. Measure the final tumor weight.

  • Analysis:

    • Compare the tumor growth curves between the treatment and vehicle groups.

    • Calculate the Tumor Growth Inhibition (TGI) percentage.

    • Tumor tissue can be further analyzed by immunohistochemistry (IHC) for biomarkers (e.g., p-EGFR, Ki-67) or by western blotting.

Clinical_Trial_Logic cluster_preclinical Preclinical Research cluster_clinical Clinical Development for EGFR Ex20ins NSCLC preclinical In Vitro & In Vivo Efficacy and Safety Data phase1 Phase I (Dose Escalation & Safety) Determine MTD/RP2D preclinical->phase1 Initiates Clinical Investigation phase2 Phase II (Efficacy in Patient Cohorts) Measure ORR, PFS, DOR phase1->phase2 phase3 Phase III (Pivotal Trial) Compare to Standard of Care phase2->phase3 approval Regulatory Approval phase3->approval start Identify Unmet Need: EGFR Ex20ins Resistance start->preclinical

Caption: Logical flow from preclinical research to clinical trials for this compound.

References

Application Notes and Protocols for Genome-Wide CRISPR-Cas9 Screening to Identify Alflutinib Resistance Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alflutinib (also known as Furmonertinib) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] It is designed to inhibit both EGFR-sensitizing mutations and the T790M resistance mutation.[1][2][3] Despite the initial success of targeted therapies like this compound, the development of drug resistance remains a significant clinical challenge. Understanding the genetic basis of resistance is crucial for the development of more effective therapeutic strategies and rational combination therapies.

This document provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss of function confers resistance to this compound. Such screens are powerful tools for systematically interrogating the genome to uncover novel resistance mechanisms.[4][5]

Signaling Pathway Overview: EGFR and Downstream Cascades

This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of mutant EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[1] The primary cascades affected include the RAS/RAF/MAPK and PI3K/AKT pathways.[6][7] Constitutive activation of these pathways due to EGFR mutations drives tumorigenesis in a subset of NSCLCs.[6][8][9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Design and Workflow

A pooled, genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes that, when inactivated, lead to this compound resistance. The general workflow involves transducing a cancer cell line sensitive to this compound with a lentiviral library of single-guide RNAs (sgRNAs), followed by selection with this compound. The sgRNAs that are enriched in the resistant cell population correspond to genes whose loss confers resistance.[10][11]

CRISPR_Screen_Workflow cluster_workflow CRISPR Screen Experimental Workflow A 1. Cell Line Selection (e.g., HCC827, PC-9) B 2. Lentiviral Transduction of Cas9 A->B C 3. Transduction of sgRNA Library B->C D 4. Antibiotic Selection C->D E 5. Drug Treatment (this compound vs. DMSO) D->E F 6. Harvest Resistant Cells E->F G 7. Genomic DNA Extraction F->G H 8. PCR Amplification of sgRNAs G->H I 9. Next-Generation Sequencing H->I J 10. Data Analysis (Gene Enrichment) I->J

Caption: Workflow for a genome-wide CRISPR-Cas9 screen for this compound resistance.

Detailed Experimental Protocols

This protocol is adapted from established methods for CRISPR-based drug resistance screens.[4][10][12]

Cell Line and Reagent Preparation
  • Cell Line: Select an this compound-sensitive human NSCLC cell line expressing an EGFR mutation (e.g., HCC827 with exon 19 deletion).

  • CRISPR Library: A genome-wide human sgRNA library (e.g., GeCKO v2, TKOv3) is recommended.[4]

  • Lentivirus Production: Produce high-titer lentivirus for both Cas9 and the sgRNA library in a packaging cell line (e.g., HEK293T).

Generation of a Cas9-Expressing Stable Cell Line
  • Transduction: Transduce the target NSCLC cell line with lentivirus encoding Cas9.

  • Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., blasticidin).

  • Validation: Confirm Cas9 expression and activity via Western blot and a functional assay (e.g., SURVEYOR assay).

sgRNA Library Transduction
  • Titration: Determine the optimal multiplicity of infection (MOI) to ensure that the majority of cells receive a single sgRNA. An MOI of 0.3 is often used.[10]

  • Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA library lentivirus. A sufficient number of cells should be transduced to maintain library representation (e.g., >500 cells per sgRNA).

  • Selection: Select transduced cells with an appropriate antibiotic (e.g., puromycin).

This compound Selection
  • IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for the Cas9-expressing cell line.

  • Drug Treatment: Split the transduced cell population into two groups: a control group treated with DMSO and an experimental group treated with this compound. A concentration of this compound that results in significant but incomplete cell death (e.g., IC80) is recommended.

  • Cell Culture Maintenance: Culture the cells for an extended period (e.g., 14-21 days), maintaining the drug selection and ensuring the cell population does not fall below the initial library representation.

Identification of Resistance Genes
  • Genomic DNA Extraction: Harvest genomic DNA from both the this compound-treated and DMSO-treated cell populations.

  • sgRNA Amplification: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.

  • Next-Generation Sequencing (NGS): Sequence the amplified sgRNAs to determine their relative abundance in each population.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control. Gene-level scores can be calculated using algorithms like MAGeCK.

Data Presentation and Interpretation

The output of the data analysis will be a ranked list of genes whose knockout is associated with this compound resistance. This data should be presented in a clear, tabular format. Below is a hypothetical example of what this data might look like.

Table 1: Hypothetical Top Gene Hits from an this compound Resistance CRISPR Screen

Gene SymbolDescriptionLog2 Fold Change (Enrichment)p-valueFalse Discovery Rate (FDR)
NF1 Neurofibromin 15.81.2e-83.5e-7
PTEN Phosphatase and tensin homolog5.23.4e-88.1e-7
CUL3 Cullin 34.99.1e-71.5e-5
MED12 Mediator complex subunit 124.52.5e-63.8e-5
KEAP1 Kelch-like ECH-associated protein 14.17.8e-69.9e-5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for an this compound screen.

Validation of Candidate Genes

It is critical to validate the top candidate genes identified from the primary screen.

Validation_Workflow cluster_validation Validation of Candidate Resistance Genes A 1. Individual sgRNA Transduction for Top Hits B 2. Generation of Single-Gene Knockout Cell Lines A->B C 3. Confirmation of Knockout (Western Blot/Sequencing) B->C D 4. Cell Viability Assays with this compound Dose-Response C->D E 5. Mechanistic Studies (e.g., Pathway Analysis) D->E

References

Application Notes and Protocols: Alflutinib in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alflutinib (also known as Furmonertinib or AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target both the common sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][3][4] Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for in vitro drug screening compared to traditional 2D cell cultures.[5] Spheroids better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can influence therapeutic efficacy and resistance.[5] These application notes provide a comprehensive guide to utilizing this compound in 3D tumor spheroid models for preclinical evaluation.

Data Presentation

The following tables present illustrative quantitative data that could be generated from studying the effects of this compound on 3D tumor spheroids derived from NSCLC cell lines harboring EGFR mutations.

Disclaimer: The data presented in these tables are for illustrative purposes only and are intended to represent typical results. Actual experimental outcomes may vary.

Table 1: Dose-Response of this compound on NSCLC Spheroid Viability

Cell LineEGFR Mutation StatusSeeding Density (cells/well)Treatment Duration (hours)This compound IC50 (nM)
PC-9exon 19 deletion5,0007215
H1975L858R, T790M5,0007250
A549Wild-type EGFR5,00072>10,000

Table 2: Effect of this compound on EGFR Signaling Pathway in PC-9 Spheroids

Treatment (100 nM this compound)Duration (hours)p-EGFR (Tyr1068) (% of Control)p-Akt (Ser473) (% of Control)p-ERK1/2 (Thr202/Tyr204) (% of Control)
This compound6122530
This compound2451520
Vehicle Control24100100100

Table 3: Induction of Apoptosis by this compound in H1975 Spheroids

TreatmentConcentration (nM)Treatment Duration (hours)Cleaved Caspase-3 (% of Control)Cleaved PARP (% of Control)
This compound10048350420
This compound50048680750
Vehicle Control-48100100

Experimental Protocols

Protocol 1: 3D Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • NSCLC cell lines (e.g., PC-9, H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture NSCLC cells in standard tissue culture flasks to 70-80% confluency.

  • Aspirate the culture medium and wash the cells once with sterile PBS.

  • Add Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

  • Count the cells and determine the viability.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells per 100 µL).

  • Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Monitor spheroid formation daily. Spheroids should form within 48-72 hours.

Protocol 2: this compound Treatment and Viability Assay

This protocol outlines the treatment of established spheroids with this compound and the subsequent assessment of cell viability using the CellTiter-Glo® 3D Cell Viability Assay.

Materials:

  • Established tumor spheroids in a 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Carefully remove 50 µL of medium from each well containing a spheroid.

  • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mix the contents by placing the plate on an orbital shaker for 5 minutes.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate IC50 values by plotting the dose-response curves using appropriate software.

Protocol 3: Western Blot Analysis of Spheroids

This protocol describes the extraction of proteins from 3D spheroids for the analysis of protein expression by Western blotting.

Materials:

  • Treated and control spheroids

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Microcentrifuge tubes

  • Syringe with a fine-gauge needle or a sonicator

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and blotting membranes

  • Primary and secondary antibodies (e.g., anti-p-EGFR, anti-p-Akt, anti-cleaved Caspase-3, anti-GAPDH)

  • Chemiluminescence detection reagents

Procedure:

  • Collect spheroids from each treatment condition (pooling multiple spheroids may be necessary) into a microcentrifuge tube.

  • Gently wash the spheroids with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and add ice-cold RIPA buffer.

  • Mechanically disrupt the spheroids by passing the lysate through a fine-gauge needle multiple times or by sonication on ice.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA assay.

  • Denature the protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • Proceed with standard Western blotting procedures: SDS-PAGE, protein transfer, antibody incubation, and detection.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound This compound This compound->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Spheroid Generation & Treatment cluster_analysis Downstream Analysis cluster_data Data Output A 1. Seed NSCLC cells in ultra-low attachment plates B 2. Incubate for 48-72h to form spheroids A->B C 3. Treat spheroids with varying concentrations of this compound B->C D 4. Incubate for defined treatment period C->D E 5a. Viability Assay (e.g., CellTiter-Glo 3D) D->E F 5b. Molecular Analysis (Western Blot / IF) D->F G IC50 Determination E->G H Protein Expression Changes F->H Alflutinib_Effect_Logic A Mutated EGFR (Constitutively Active) C Inhibition of EGFR Autophosphorylation B This compound Treatment B->C Inhibits D Downregulation of Downstream Signaling (PI3K/Akt, MAPK) C->D Leads to E Decreased Spheroid Viability and Induction of Apoptosis D->E Results in

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Alflutinib Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Alflutinib (also known as Furmonertinib) in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It functions by irreversibly binding to the ATP-binding site of both sensitizing EGFR mutations (e.g., Exon 19 deletion and L858R) and the T790M resistance mutation.[1] This action blocks downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are critical for cancer cell survival and proliferation, ultimately leading to apoptosis (programmed cell death) and inhibition of tumor growth.[1]

Q2: Which cell lines are most suitable for this compound studies?

A2: Cell lines with documented EGFR mutations are the most appropriate for studying the effects of this compound. Non-small cell lung cancer (NSCLC) cell lines are particularly relevant. Examples include:

  • PC-9: Harbors an EGFR exon 19 deletion and is generally sensitive to EGFR TKIs.

  • HCC827: Contains an EGFR exon 19 deletion and is also sensitive to EGFR TKIs.

  • H1975: Expresses both the L858R activating mutation and the T790M resistance mutation, making it a suitable model for studying this compound's efficacy in overcoming resistance.

  • Ba/F3 engineered cells: These can be transfected to express specific EGFR mutations, allowing for the targeted investigation of this compound's activity against various mutations.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound is typically supplied as a powder. For cell culture applications, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[2] Ensure the powder is fully dissolved by vortexing or brief sonication. This stock solution should be aliquoted and stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles. When preparing your final working concentrations, dilute the DMSO stock in pre-warmed cell culture medium. It is crucial to keep the final DMSO concentration in your experiments low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[3]

Q4: What is a typical starting concentration range for this compound in cell culture?

A4: The effective concentration of this compound will vary depending on the cell line and the specific EGFR mutation it harbors. A good starting point for a dose-response experiment is to use a logarithmic dilution series. Based on published IC50 values, a range from 1 nM to 10 µM is often appropriate to determine the potency of this compound in your specific cell model.

Data Presentation: this compound In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (Furmonertinib) in various cell lines, providing a baseline for expected efficacy.

Cell Line ModelEGFR Mutation(s)IC50 (nM)
Ba/F3G719S12.4
Ba/F3S768I21.6
Ba/F3L861Q3.8
Ba/F3Exon 20 insertion11 - 20
PC-9ERExon 19 deletion + T790M13
H1975L858R + T790M5
PC-9Exon 19 deletion17
H3255L858R4

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the steps for determining the effect of this compound on cell viability using a standard MTT assay.

Materials:

  • This compound stock solution (in DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[4]

Protocol 2: Western Blotting for EGFR Pathway Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream targets.

Materials:

  • This compound stock solution (in DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours if you plan to stimulate with EGF.

    • Pre-treat the cells with the desired concentrations of this compound (and a vehicle control) for 1-2 hours.

    • If applicable, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Visualize the protein bands using a chemiluminescence imager.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) dilute Prepare Serial Dilutions of this compound prep_stock->dilute seed_cells Seed Cells in Multi-well Plates treat Treat Cells with this compound (e.g., 48-72h) seed_cells->treat dilute->treat viability_assay Perform Cell Viability Assay (e.g., MTT) treat->viability_assay western_blot Perform Western Blot for Pathway Analysis treat->western_blot calc_ic50 Calculate IC50 Values viability_assay->calc_ic50 analyze_wb Analyze Protein Expression western_blot->analyze_wb

Caption: General experimental workflow for in vitro studies with this compound.

Troubleshooting Guide

Problem 1: Low or no efficacy of this compound observed.

Troubleshooting_Efficacy start Low or No Efficacy of this compound q1 Is the cell line appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the drug concentration optimal? a1_yes->q2 sol1 Verify EGFR mutation status. Use a sensitive cell line. a1_no->sol1 end Re-evaluate experiment sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the drug prepared and stored correctly? a2_yes->q3 sol2 Perform a dose-response experiment (e.g., 1nM - 10µM). a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end sol3 Prepare fresh stock solution in DMSO. Store at -20°C or -80°C. Keep final DMSO concentration <0.5%. a3_no->sol3 sol3->end

Caption: Troubleshooting guide for low this compound efficacy.

Problem 2: High variability between replicates in cell viability assays.

Troubleshooting_Variability start High Variability in Viability Assays q1 Is cell seeding consistent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you experiencing edge effects? a1_yes->q2 sol1 Ensure a single-cell suspension. Use a calibrated multichannel pipette. a1_no->sol1 end Re-evaluate experiment sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Avoid using outer wells of the plate or fill them with sterile PBS. a2_yes->sol2 q3 Is the drug fully dissolved? a2_no->q3 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end sol3 Check for precipitation in the media. Ensure proper dissolution of the stock solution. a3_no->sol3 sol3->end

Caption: Troubleshooting guide for high variability in viability assays.

Problem 3: Unexpected cytotoxicity at low this compound concentrations.

This could be due to off-target effects or hypersensitivity of the cell line. Consider the following:

  • Confirm Cell Line Identity: Ensure the cell line has not been misidentified or contaminated.

  • Lower the Seeding Density: High cell density can sometimes increase sensitivity to certain compounds.

  • Reduce Treatment Duration: A shorter exposure time may mitigate non-specific toxicity.

  • Investigate Off-Target Effects: If the issue persists, consider performing kinase profiling to identify potential off-target interactions of this compound in your specific cellular context.

Problem 4: Acquired resistance to this compound in long-term culture.

Prolonged exposure to this compound can lead to the development of resistance. Potential mechanisms include:

  • Secondary EGFR mutations: Although this compound targets T790M, other mutations may arise.

  • Bypass signaling pathway activation: Upregulation of alternative pathways (e.g., MET amplification) can circumvent EGFR inhibition.

To investigate acquired resistance, you can:

  • Sequence the EGFR gene: Identify any new mutations in the resistant cell population.

  • Perform pathway analysis: Use western blotting or other techniques to look for the activation of alternative signaling pathways.

  • Test combination therapies: Explore the use of inhibitors for the identified bypass pathways in combination with this compound.

References

Alflutinib Solubility and Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Alflutinib (also known as Furmonertinib) in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound mesylate?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound mesylate is dimethyl sulfoxide (DMSO).[1][2][3] this compound mesylate is soluble in DMSO at concentrations as high as 55 mg/mL (82.74 mM), though sonication may be required to fully dissolve the compound.[2] It is also reported to be soluble in chloroform at approximately 10 mg/mL and slightly soluble in dimethylformamide (DMF).[1][4]

Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic small molecules like this compound.[5] Here are some initial troubleshooting steps:

  • Lower the Final Concentration: The most common reason for precipitation is exceeding the solubility limit of this compound in the final aqueous buffer. Try using a lower final concentration in your experiment.[5]

  • Optimize DMSO Concentration: While minimizing DMSO in cell-based assays is important, a slightly higher final concentration (up to 0.5%) might be necessary to maintain solubility.[5] Always include a vehicle control with the same final DMSO concentration.

  • Use Fresh Solutions: Do not use a solution that has already precipitated. Prepare fresh dilutions for each experiment.[5]

  • Consider Co-solvents: For challenging applications, consider the use of co-solvents, though their compatibility with your specific assay must be verified.

Q3: Is this compound soluble in water or ethanol?

A3: this compound is reported to be insoluble in water and ethanol.[3][6] Therefore, these solvents are not recommended for preparing stock solutions or for direct dissolution of the compound.

Q4: Can I heat or sonicate the solution to improve this compound solubility?

A4: Yes, if you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[7][8] It is recommended to sonicate DMSO stock solutions to ensure complete dissolution.[2]

Troubleshooting Guide

Issue: this compound precipitates out of solution during my experiment.

This is a common challenge and can be addressed by systematically evaluating your protocol. The following workflow can help identify and resolve the issue.

G start Precipitation Observed check_conc Is the final this compound concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration too low? check_conc->check_dmso No end Problem Resolved lower_conc->end inc_dmso Increase final DMSO (e.g., to 0.5%) and use vehicle control check_dmso->inc_dmso Yes check_stock Was the stock solution clear and freshly prepared? check_dmso->check_stock No inc_dmso->end remake_stock Prepare a fresh stock solution. Use sonication to aid dissolution. check_stock->remake_stock No consider_formulation Consider alternative formulation with co-solvents (e.g., PEG300, Tween-80) if compatible with the assay. check_stock->consider_formulation Yes remake_stock->end consider_formulation->end

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The following tables summarize the known solubility of this compound mesylate in various solvents.

Table 1: Solubility in Common Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO5582.74Sonication is recommended.[2]
DMSO2030.08Use fresh, anhydrous DMSO.[3]
Chloroform1015.04-
Dimethylformamide (DMF)Slightly Soluble--
WaterInsoluble-[3][6]
EthanolInsoluble-[3][6]

Table 2: Formulations for In Vivo Studies

Formulation ComponentsFinal this compound Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.5 mg/mL (0.75 mM)[7]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.5 mg/mL (0.75 mM)[7]
10% DMSO, 90% Corn Oil≥ 0.5 mg/mL (0.75 mM)[7]

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Mesylate Stock Solution in DMSO

Materials:

  • This compound mesylate powder (MW: 664.7 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh out 6.65 mg of this compound mesylate powder and place it in a sterile microcentrifuge tube.

  • Add 500 µL of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to mix.

  • Place the tube in a sonicator bath for 10-15 minutes to ensure complete dissolution. The solution should be clear.

  • Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.

G cluster_0 Protocol for 20 mM this compound Stock Solution weigh 1. Weigh 6.65 mg This compound Mesylate add_dmso 2. Add 500 µL anhydrous DMSO weigh->add_dmso vortex 3. Vortex for 1-2 minutes add_dmso->vortex sonicate 4. Sonicate for 10-15 minutes vortex->sonicate store 5. Store at -20°C or -80°C sonicate->store

Caption: Workflow for preparing an this compound stock solution.

Protocol 2: Dilution of this compound Stock Solution in Cell Culture Media

Materials:

  • 20 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or culture plates

Procedure:

  • Thaw the 20 mM this compound stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the desired final concentration. For example, to make 1 mL of a 20 µM working solution, you will need 1 µL of the 20 mM stock solution.

  • Add the pre-warmed cell culture medium to your culture plate or tube.

  • Add the calculated volume of the this compound stock solution directly to the medium. Pipette up and down several times to mix thoroughly.

  • Visually inspect the medium for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or increasing the final DMSO percentage (while maintaining a corresponding vehicle control).

This compound Signaling Pathway

This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[3][9] It selectively and irreversibly inhibits both EGFR sensitizing mutations (e.g., Exon 19 deletion, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[10][11] This inhibition blocks downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.[10]

G EGFR Mutant EGFR (e.g., L858R, T790M) PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK This compound This compound This compound->EGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Caption: this compound's mechanism of action on the EGFR signaling pathway.

References

Alflutinib Off-Target Effects in Kinase Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of kinase inhibitors like Alflutinib?

A1: Off-target effects refer to the unintended interaction of a drug with proteins other than its primary therapeutic target. For this compound, the intended targets are specific mutant forms of EGFR.[1][4][5] However, like many kinase inhibitors that bind to the highly conserved ATP-binding pocket, it may bind to and inhibit other kinases to varying degrees. These off-target interactions can lead to unexpected biological effects or side effects, which can be either beneficial or detrimental. Understanding the off-target profile of a kinase inhibitor is crucial for interpreting experimental results and predicting its clinical safety and efficacy.

Q2: Why is understanding the kinase selectivity of this compound important for my research?

A2: The selectivity of a kinase inhibitor is a critical factor in drug discovery and development. A highly selective inhibitor, as third-generation EGFR TKIs are designed to be, minimizes off-target effects, which can reduce the likelihood of adverse events in a clinical setting. In a research context, understanding this compound's selectivity is vital for:

  • Accurate Interpretation of Results: Attributing a biological effect solely to the inhibition of mutant EGFR may be inaccurate if other potent off-target interactions are present.

  • Translational Relevance: A comprehensive understanding of a compound's selectivity profile is essential when considering its potential for clinical translation.

Q3: How does this compound's selectivity compare to earlier generation EGFR inhibitors?

A3: First and second-generation EGFR TKIs are known to have more significant off-target effects, including inhibition of wild-type EGFR, which often leads to dose-limiting toxicities such as skin rash and diarrhea. This compound, as a third-generation inhibitor, was specifically designed to have greater selectivity for mutant forms of EGFR over the wild-type form, thereby offering a wider therapeutic window and a more manageable side-effect profile.[1]

Q4: What are some potential off-target kinases for third-generation EGFR inhibitors?

A4: While specific data for this compound is limited, kinome profiling of other third-generation EGFR inhibitors like Osimertinib has shown minimal off-target kinase activity at therapeutic concentrations. However, at higher concentrations, some off-target interactions with kinases such as ErbB2/4, ACK1, ALK, BLK, BRK, MLK1, and MNK2 have been observed for similar molecules. It is plausible that this compound could have a similar profile, but this would need to be confirmed experimentally.

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide is designed to help researchers troubleshoot experiments when unexpected results with this compound arise that may be attributable to off-target effects.

Problem Possible Cause Recommended Solution
Unexpected Phenotype: An observed cellular phenotype is inconsistent with known downstream effects of EGFR inhibition.This compound may be inhibiting an unknown kinase that plays a role in the observed phenotype.1. Literature Review: Investigate the off-target profiles of other third-generation EGFR TKIs to identify potential candidate kinases. 2. Rescue Experiment: If a specific off-target kinase is suspected, attempt to rescue the phenotype by activating that kinase's signaling pathway downstream of the kinase itself. 3. Use a Structurally Different Inhibitor: Compare the effects of this compound with a structurally different and highly selective EGFR inhibitor. If the phenotype persists with this compound but not the other inhibitor, it suggests an off-target effect.
Inconsistent Kinase Assay Results: In vitro kinase assay results with this compound are variable or show high background noise.Several factors can contribute to poor assay performance, including suboptimal concentrations of ATP or substrate, incorrect buffer conditions, or interference from the test compound.Optimize Assay Conditions: Systematically vary the concentrations of the kinase, substrate, and ATP to determine the optimal conditions for your assay. Ensure the buffer composition (pH, salt concentration, and necessary cofactors) is appropriate for the kinase being tested. Run appropriate controls, including a no-enzyme control and a no-inhibitor (DMSO) control.
Discrepancy Between Biochemical and Cellular Assays: this compound shows high potency in a biochemical kinase assay but weaker activity in a cell-based assay.This could be due to poor cell permeability of the compound, active efflux from the cell, or rapid metabolism of the compound within the cell. For this compound, it has an active metabolite, AST5902, which should also be considered.[4]1. Cellular Uptake/Efflux Assays: Perform experiments to measure the intracellular concentration of this compound. 2. Metabolism Studies: Investigate the metabolic stability of this compound in the cell line being used. 3. Consider the Active Metabolite: If possible, test the activity of AST5902 in parallel with this compound in your cellular assays.

Data Presentation: Illustrative Kinase Selectivity Profile

As comprehensive public data for this compound is unavailable, the following table is a hypothetical representation of how kinome profiling data for an EGFR inhibitor might be presented. This is for illustrative purposes only and does not represent actual data for this compound.

Kinase TargetThis compound (Hypothetical IC50 in nM)Kinase FamilyRelevance
EGFR (L858R/T790M) < 1 Receptor Tyrosine KinasePrimary Target
EGFR (Exon 19 Del/T790M) < 1 Receptor Tyrosine KinasePrimary Target
EGFR (L858R) 5 Receptor Tyrosine KinasePrimary Target
EGFR (Exon 19 Del) 5 Receptor Tyrosine KinasePrimary Target
EGFR (Wild-Type) > 200 Receptor Tyrosine KinaseOff-Target (Selectivity Marker)
Her2 (ErbB2)> 500Receptor Tyrosine KinasePotential Off-Target
Her4 (ErbB4)> 500Receptor Tyrosine KinasePotential Off-Target
BTK> 1000Tec FamilyPotential Off-Target
JAK3> 1000Janus KinasePotential Off-Target
SRC> 1000SRC FamilyPotential Off-Target

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.

Objective: To determine the IC50 value of this compound for a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound (in a suitable solvent, e.g., DMSO)

  • ATP

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add this compound dilutions to wells prep_inhibitor->add_inhibitor prep_kinase Prepare kinase/substrate mix add_kinase Add kinase/substrate mix to wells prep_kinase->add_kinase add_atp Initiate reaction with ATP add_kinase->add_atp incubate_reaction Incubate at room temperature add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->add_adpglo incubate_adpglo Incubate add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate to generate luminescent signal add_detection->incubate_detection read_plate Read luminescence on a plate reader incubate_detection->read_plate plot_data Plot luminescence vs. This compound concentration read_plate->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathway Visualization

EGFR Signaling Pathway and Inhibition by this compound

This compound is designed to inhibit the ATP-binding site of mutant EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[1]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR Mutant EGFR (e.g., L858R/T790M) EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of mutant EGFR signaling by this compound.

References

Interpreting unexpected results in Alflutinib experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Alflutinib (also known as Furmonertinib).

Frequently Asked Questions (FAQs)

Section 1: In Vitro Cellular Assays

Q1: I am observing high variability in my cell viability (e.g., MTT, MTS, CellTiter-Glo) assay results. What are the potential causes?

A1: High variability in cell-based assays is a common issue that can stem from several technical and experimental factors:

  • Compound Solubility: this compound, like many kinase inhibitors, is hydrophobic. Poor solubility in cell culture media can lead to inconsistent concentrations across wells. Ensure the compound is fully dissolved in a stock solution (typically 100% DMSO) before preparing serial dilutions in pre-warmed media.[1] The final DMSO concentration should be kept low and consistent across all wells (e.g., <0.5%) to avoid solvent-induced toxicity.[2]

  • Cell Seeding Density: Inconsistent cell numbers seeded into each well is a primary source of variability. Ensure you have a homogenous single-cell suspension before and during plating, and use calibrated pipettes for accuracy.[1]

  • Edge Effects: Wells on the outer edges of a microplate are susceptible to evaporation, which can alter the concentration of this compound and affect cell growth.[1] To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.[1]

  • Cell Line Integrity: Use low-passage, authenticated cell lines. Cell lines can experience genetic drift over time, which can alter their response to drugs.[1]

Q2: My Western blot analysis is not showing the expected decrease in phosphorylated EGFR, AKT, or ERK. What should I check?

A2: A lack of downstream signaling inhibition can point to several experimental variables:

  • Inhibitor Concentration and Treatment Time: The concentration of this compound may be too low, or the treatment time too short to effectively block EGFR signaling. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[2]

  • Cell Line Specificity: Confirm that your chosen cell line expresses a sensitive EGFR mutation (e.g., Exon 19 deletion, L858R, T790M) and that the EGFR pathway is actively signaling under your culture conditions.[1]

  • Ligand Stimulation: For cell lines with low basal EGFR activity, the effect of the inhibitor may only be apparent after stimulation with a ligand like Epidermal Growth Factor (EGF).[2]

  • Assay Timing: Ensure that cell lysis and protein extraction are performed promptly after the treatment period to preserve the phosphorylation status of target proteins.

Q3: I'm observing an unexpected or paradoxical cellular phenotype, such as increased proliferation at a specific concentration. What could be the cause?

A3: Unexpected cellular responses can arise from off-target effects or complex biological feedback mechanisms.

  • Off-Target Effects: Although this compound is selective, like most kinase inhibitors, it may bind to and modulate the activity of other kinases, especially at higher concentrations. This can lead to unintended signaling and unexpected phenotypes.

  • Feedback Loop Activation: Inhibition of the primary EGFR pathway can sometimes trigger compensatory feedback loops, leading to the activation of other pro-survival pathways that may not be sensitive to this compound.

Section 2: Acquired Resistance

Q1: My this compound-sensitive cell line has developed resistance over time. What are the likely molecular mechanisms?

A1: Acquired resistance to third-generation EGFR inhibitors like this compound is a significant challenge. The mechanisms can be broadly categorized as on-target or off-target.

  • On-Target Resistance (Secondary EGFR Mutations): The most well-documented on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain.[3][4] This mutation occurs at the same cysteine residue that this compound binds to covalently, thereby preventing the drug from inhibiting the receptor.[4][5][6]

  • Off-Target Resistance (Bypass Pathways): The cancer cells can activate alternative signaling pathways to "bypass" the EGFR blockade. Common mechanisms include the amplification of other receptor tyrosine kinases, such as MET or HER2, which can then drive downstream signaling through the same PI3K/AKT and MAPK pathways.[7]

Q2: How can I determine if resistance is due to a C797S mutation or MET amplification?

A2: To investigate the mechanism of resistance, you can perform molecular analysis on the resistant cell population.

  • For C797S: Sequence the EGFR kinase domain of the resistant cells to check for the presence of the C797S mutation.

  • For MET Amplification: Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to assess the MET gene copy number. A Western blot can also be used to check for overexpression and phosphorylation of the MET protein.

Section 3: Pharmacology and In Vivo Studies

Q1: I'm observing lower-than-expected efficacy in my long-term or in vivo experiments. Could the drug's activity be decreasing?

A1: Yes, this is a possibility due to this compound's metabolic properties. This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[8][9] Importantly, this compound is also a potent inducer of CYP3A4, with a potency comparable to the classic inducer rifampin.[8][10][11] This means that over time, this compound can increase the expression of the very enzyme that metabolizes it, leading to accelerated clearance and potentially sub-therapeutic drug levels. This process is known as auto-induction.[10]

Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?

A2: The most frequently reported treatment-related adverse events are generally mild to moderate and affect epithelial tissues where EGFR signaling is important for normal function. These include diarrhea, rash, dry skin, and stomatitis (inflammation of the mouth).[12] More serious, but less common, side effects that require monitoring include QTc prolongation (an effect on heart rhythm).[13]

Data Presentation

Table 1: this compound (Furmonertinib) Cellular IC₅₀ Values Against Various EGFR Mutations

EGFR MutationCell LineIC₅₀ (nM)Reference
L858R/T790MH197510.3 ± 2.7[9]
Exon 20 Insertion (Median)Ba/F311 - 20[10]
G719SBa/F312.4[13][14][15]
L861QBa/F33.8[13][14][15]
S768IBa/F321.6[13][14][15]

Table 2: Common Treatment-Related Adverse Events (AEs) from Clinical Studies

Adverse EventFrequencyCommon GradesNotes
DiarrheaCommon1-2Typically manageable with supportive care.
Rash (Acneiform)Common1-2A common class effect of EGFR inhibitors.
StomatitisCommon1-2Inflammation of the mouth and lips.
ParonychiaCommon1-2Inflammation of tissue around nails.[10]
QTc ProlongationLess Common1-2Observed in ~6% of patients in a Phase 1 study.[13]

Table 3: Factors Influencing this compound's Pharmacokinetics

FactorDescriptionExamplesExpected Effect on this compound Plasma Levels
CYP3A4 Inhibitors Drugs that inhibit the activity of the CYP3A4 enzyme, slowing this compound metabolism.Ketoconazole, Itraconazole, Grapefruit JuiceIncrease
CYP3A4 Inducers Drugs that increase the expression of the CYP3A4 enzyme, accelerating this compound metabolism.Rifampin, St. John's Wort, PhenytoinDecrease
Auto-induction This compound itself is a potent inducer of CYP3A4, leading to its own accelerated clearance over time.This compound (prolonged dosing)Decrease (over time)

Experimental Protocols

Protocol 1: Dose-Response Experiment for Determining IC₅₀ in a Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits a biological process (e.g., cell proliferation) by 50%.

Methodology:

  • Cell Seeding: Suspend cells in culture medium to create a homogenous single-cell suspension. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock in pre-warmed (37°C) cell culture medium to create a range of treatment concentrations (e.g., 0.01 nM to 10 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Use a viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions. Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Normalize the data by setting the vehicle control as 100% viability and a "no cells" background control as 0%. Plot the normalized viability against the log of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC₅₀ value.

Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition

Objective: To confirm this compound's on-target effect by measuring the phosphorylation status of key signaling proteins.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., based on the IC₅₀) and a vehicle control for a specified time (e.g., 2-6 hours).

  • (Optional) Ligand Stimulation: If required, stimulate the cells with EGF (e.g., 50 ng/mL) for the final 15-30 minutes of the treatment period.

  • Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), and anti-total ERK1/2.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. The ratio of the phosphorylated protein to the total protein should decrease with increasing concentrations of this compound.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR (e.g., L858R, T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound mechanism of action on the EGFR signaling pathway.

Caption: Workflow for troubleshooting unexpected in vitro assay results.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance start This compound-Sensitive Cell (e.g., EGFR L858R/T790M) treatment Prolonged This compound Treatment start->treatment resistance Acquired Resistance treatment->resistance egfr_mod Secondary EGFR Mutation resistance->egfr_mod ~20% of cases bypass Bypass Pathway Activation resistance->bypass More common c797s C797S Mutation (Prevents covalent binding) egfr_mod->c797s met_amp MET Amplification bypass->met_amp her2_amp HER2 Amplification bypass->her2_amp

Caption: Key mechanisms of acquired resistance to this compound.

References

Managing Alflutinib-induced CYP3A4 activity in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing Alflutinib-induced CYP3A4 activity in experimental settings. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its interaction with CYP3A4 significant?

A1: this compound, also known as Furmonertinib or AST2818, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] It is designed to target both EGFR-sensitizing mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[2][3][4] this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][6] Crucially, this compound is also a potent inducer of CYP3A4, with a potency comparable to the well-known inducer Rifampin.[5][7][8] This dual role as a substrate and an inducer leads to auto-induction, where this compound accelerates its own metabolism over time.[2][6][9] This can result in complex pharmacokinetics and significant drug-drug interactions, making it essential to manage in experimental settings.

Q2: What is the mechanism of this compound-induced CYP3A4 expression?

A2: The induction of CYP3A4 by xenobiotics like this compound is primarily mediated by the activation of nuclear receptors, predominantly the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[10][11][12] Upon binding of this compound, these receptors translocate to the nucleus, form heterodimers with the Retinoid X Receptor (RXR), and bind to specific response elements on the DNA. This initiates the transcription of the CYP3A4 gene, leading to increased mRNA and protein expression, and consequently, higher enzyme activity.[13][14]

Q3: What are the expected quantitative effects of this compound on CYP3A4 induction in vitro?

A3: In vitro studies using primary human hepatocytes have demonstrated that this compound is a potent inducer of CYP3A4. The following table summarizes key quantitative data from published research.

ParameterThis compoundRifampin (Positive Control)Reference
CYP3A4 mRNA Induction (Emax, fold-induction) 9.24 to 11.2-fold7.22 to 19.4-fold[5][8]
CYP3A4 mRNA Induction (EC50) ~0.25 µMSimilar to this compound[5][8][15]

Q4: Does the primary metabolite of this compound also induce CYP3A4?

A4: this compound is metabolized by CYP3A4 to its main active metabolite, AST5902.[6] However, AST5902 has been shown to have a much weaker CYP3A4 induction potential compared to the parent compound, this compound.[5][6]

Troubleshooting Guides

Issue 1: High Variability in CYP3A4 Induction Results

Symptoms:

  • Inconsistent fold-induction values between replicate wells or experiments.

  • Large error bars in quantitative data.

Possible Causes and Solutions:

CauseRecommended Solution
Donor-to-Donor Variability in Primary Hepatocytes It is well-established that primary human hepatocytes exhibit significant donor-to-donor variability in their response to inducers.[11] Solution: Always use hepatocytes from at least three different donors for your experiments to ensure the results are representative.[11]
Inconsistent Cell Health or Plating Density Poor cell viability or inconsistent seeding density can lead to variable metabolic activity. Solution: Ensure consistent cell thawing, seeding, and culturing techniques. Perform a cell viability assay (e.g., Trypan Blue exclusion or an MTT assay) before and during the experiment.
Compound Solubility Issues This compound, like many kinase inhibitors, may have limited aqueous solubility. Precipitation of the compound at higher concentrations will lead to inaccurate dosing and variable results. Solution: Visually inspect your dosing solutions and cell culture media for any signs of precipitation. Consider using a lower concentration of solvent (e.g., DMSO <0.1%) and ensure it is consistent across all wells.
Inconsistent Incubation Times or Media Changes The induction process is time-dependent.[16] Solution: Strictly adhere to the planned incubation times and media change schedules as outlined in the experimental protocol.
Issue 2: Lower-than-Expected or No CYP3A4 Induction Observed

Symptoms:

  • Fold-induction of CYP3A4 mRNA or activity is significantly lower than published values.

  • The positive control (e.g., Rifampin) also shows a weak response.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Culture Conditions for Primary Hepatocytes Primary hepatocytes can rapidly lose their metabolic competence in standard 2D culture.[17] Solution: Use specialized hepatocyte culture media and consider using a matrix overlay (e.g., Geltrex™ or Matrigel) to maintain hepatocyte function. 3D spheroid cultures can also enhance and prolong hepatocyte function.[18]
Degradation of Inducer in Culture Media This compound or the positive control may not be stable over the entire incubation period. Solution: Refresh the culture media with a freshly prepared inducer solution at regular intervals (e.g., every 24 hours) as indicated in the protocol.
Issues with Assay Endpoint Measurement Problems with the qRT-PCR process (e.g., poor RNA quality, inefficient primers) or enzyme activity assay (e.g., substrate inhibition, detection sensitivity) can lead to inaccurate results. Solution: For mRNA analysis, ensure high-quality RNA extraction and validate your primers. For activity assays, use a validated probe substrate and ensure you are working within the linear range of the assay.[9]
Incorrect this compound Concentration Range If the concentrations tested are too low, a significant induction response may not be observed. Solution: Base your concentration range on the known EC50 of this compound (~0.25 µM). A typical concentration range could be 0.05 µM to 5 µM.

Experimental Protocols & Visualizations

This compound-Induced CYP3A4 mRNA Expression Workflow

The following diagram outlines the general workflow for assessing this compound-induced CYP3A4 mRNA expression in primary human hepatocytes.

G cluster_prep Preparation cluster_treatment Treatment (72h) cluster_analysis Analysis cluster_data Data Interpretation thaw Thaw Cryopreserved Primary Human Hepatocytes plate Plate Hepatocytes on Collagen-Coated Plates thaw->plate acclimate Allow Cells to Acclimate (24-48h) plate->acclimate treat Treat with this compound, Rifampin (Positive Control), or Vehicle (Negative Control) acclimate->treat refresh Refresh Media and Compounds Every 24h treat->refresh lyse Lyse Cells and Extract Total RNA refresh->lyse cdna Synthesize cDNA lyse->cdna qpcr Perform qRT-PCR for CYP3A4 and Housekeeping Gene cdna->qpcr calculate Calculate Fold Induction (ΔΔCt Method) qpcr->calculate analyze Analyze Dose-Response and Calculate EC50 calculate->analyze

Caption: Workflow for CYP3A4 mRNA Induction Assay.

Detailed Protocol: CYP3A4 mRNA Induction Assay

This protocol is designed for a 96-well plate format using cryopreserved primary human hepatocytes.

Materials:

  • Cryopreserved plateable primary human hepatocytes (from at least 3 donors)

  • Collagen-coated 96-well plates

  • Hepatocyte plating and maintenance media

  • This compound (powder)

  • Rifampin (positive control)

  • DMSO (vehicle)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for CYP3A4 and a stable housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Plating:

    • Thaw cryopreserved hepatocytes according to the supplier's instructions.

    • Determine cell viability and density.

    • Seed hepatocytes onto collagen-coated 96-well plates at a recommended density (e.g., 0.7 x 105 cells/well).

    • Incubate at 37°C, 5% CO2 for 4-6 hours to allow for cell attachment.

    • Carefully replace the plating medium with fresh, warm hepatocyte maintenance medium (consider a matrix overlay if required for long-term culture).

    • Allow cells to acclimate for 24-48 hours.

  • Compound Treatment:

    • Prepare stock solutions of this compound and Rifampin in DMSO. A typical stock for this compound could be 10 mM.

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.05 µM to 5 µM.

    • Prepare a working solution of Rifampin (e.g., 10 µM final concentration) and a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the medium from the cells and replace it with the medium containing the test compounds, positive control, or vehicle control.

    • Incubate for 72 hours, refreshing the media with freshly prepared compounds every 24 hours.

  • RNA Extraction and qRT-PCR:

    • After 72 hours, wash the cells with PBS.

    • Lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from an equal amount of RNA from each sample.

    • Perform qRT-PCR using primers for CYP3A4 and the housekeeping gene.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the fold change in CYP3A4 mRNA expression relative to the vehicle control using the ΔΔCt method.[16]

    • A concentration-dependent increase of ≥2-fold is generally considered a positive induction result.[11]

    • Plot the fold induction against the this compound concentration to generate a dose-response curve and calculate the EC50 value.

This compound Signaling Pathway for CYP3A4 Induction

This diagram illustrates the molecular pathway by which this compound induces CYP3A4 expression.

G cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alflutinib_out This compound PXR PXR Alflutinib_out->PXR Binds PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR_c RXR RXR_c->PXR_RXR PXR_RXR_n PXR-RXR PXR_RXR->PXR_RXR_n Nuclear Translocation XREM Xenobiotic Response Element (XREM) PXR_RXR_n->XREM Binds CYP3A4_Gene CYP3A4 Gene XREM->CYP3A4_Gene Activates Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA CYP3A4 Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4 Protein Translation Increased Metabolism Increased Metabolism CYP3A4 Protein->Increased Metabolism Leads to

Caption: this compound-mediated PXR activation and CYP3A4 induction.

Logical Relationship of this compound and CYP3A4

This diagram shows the cyclical relationship between this compound as a CYP3A4 substrate and inducer, leading to auto-induction and potential drug-drug interactions (DDIs).

G alflu This compound cyp3a4 CYP3A4 Enzyme alflu->cyp3a4 is a substrate for induction CYP3A4 Induction (Increased Expression) alflu->induction is a potent inducer of cyp3a4->alflu increased clearance of (Auto-induction) metabolite AST5902 (Active Metabolite) cyp3a4->metabolite metabolizes to ddi Potential Drug-Drug Interactions (DDIs) cyp3a4->ddi affects metabolism of co-administered drugs induction->cyp3a4 leads to more

Caption: this compound's auto-induction loop and DDI potential.

References

Alflutinib Technical Support Center: A Guide to Experimental Consistency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing Alflutinib (also known as Furmonertinib) in experimental settings. Addressing potential sources of variability and offering troubleshooting solutions, this resource aims to enhance the reproducibility and reliability of your research findings.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during in vitro and in vivo experiments with this compound.

Q1: We are observing inconsistent results in our cell viability assays (e.g., MTT, MTS). What are the potential causes?

A1: Inconsistent cell viability results can stem from several factors related to the compound, cell culture, and assay execution.

  • Compound Handling:

    • Solubility: this compound mesylate is soluble in DMSO.[1][2] Ensure the compound is fully dissolved before adding it to the culture medium. Precipitation can lead to a lower effective concentration.

    • Working Concentration: The final DMSO concentration in the culture medium should be kept low (typically <0.5%) and consistent across all treatment groups, including vehicle controls, to avoid solvent-induced toxicity.[3]

  • Cell Culture Conditions:

    • Cell Line Authenticity and Passage Number: Use authenticated cell lines with confirmed EGFR mutation status (e.g., T790M). High passage numbers can lead to genetic drift and altered drug sensitivity.[4]

    • Cell Seeding Density: Inconsistent seeding density can significantly impact results. Ensure a uniform cell number is plated in each well.

  • Assay Protocol:

    • Incubation Time: The effects of this compound are time-dependent. Optimize the incubation period for your specific cell line and experimental endpoint.

    • Reagent Addition and Mixing: Ensure thorough but gentle mixing after adding this compound and assay reagents to avoid disturbing the cell monolayer.

Q2: The inhibitory effect of this compound in our experiments is less than expected based on published IC50 values. Why might this be?

A2: Discrepancies between expected and observed potency can be due to several factors.

  • Cell Line Specificity: The IC50 of this compound can vary significantly between different cell lines due to their unique genetic backgrounds and expression levels of the target EGFR mutations.

  • Compound Integrity: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation. Store stock solutions at -20°C or -80°C as recommended.[1]

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in cell viability or signaling at lower concentrations of the inhibitor.[5]

  • Presence of Serum: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider using reduced-serum media or a serum-free formulation for the duration of the treatment if appropriate for your cell line.

Q3: We are observing off-target effects in our experiments. How can we confirm that the observed phenotype is due to EGFR inhibition?

A3: While this compound is a selective inhibitor of EGFR with sensitizing and T790M mutations, off-target effects are a possibility with any kinase inhibitor.[6][7][8]

  • Rescue Experiments: If the observed phenotype is due to on-target EGFR inhibition, it might be rescued by activating downstream signaling pathways through alternative means.

  • Use of Control Cell Lines: Include a control cell line that does not express the target EGFR mutations. These cells should be significantly less sensitive to this compound.

  • Western Blot Analysis: Confirm the inhibition of EGFR phosphorylation and downstream signaling pathways (e.g., PI3K/AKT, MAPK) at the concentrations used in your experiments.[6]

  • Genetic Knockdown: Use siRNA or shRNA to knock down EGFR and see if it phenocopies the effect of this compound treatment.[8]

Q4: How does this compound's metabolism affect in vivo experiments?

A4: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2][9] This is a critical consideration for in vivo studies.

  • Drug-Drug Interactions: Co-administration of this compound with strong inducers or inhibitors of CYP3A4 can alter its plasma concentration and efficacy.[6] For example, CYP3A4 inducers can decrease this compound levels, while inhibitors can increase them.[6][9]

  • Auto-induction: this compound has been shown to be a potent inducer of CYP3A4, which can lead to a time- and dose-dependent increase in its own clearance.[9][10] This may result in lower than expected exposure over time in chronic in vivo studies.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for this compound based on available information.

Table 1: this compound (Furmonertinib) Clinical Efficacy in EGFR T790M+ NSCLC

ParameterDoseResult95% Confidence IntervalSource
Objective Response Rate (ORR)40-240 mg76.7%Not Specified[11]
Objective Response Rate (ORR)80 mg73.6%67.3–79.3%[12]
Disease Control Rate (DCR) at 6 weeks80 mg87.3%82.1-91.4%[12]
Disease Control Rate (DCR) at 12 weeks80 mg82.3%76.6-87.1%[12]
Median Progression-Free Survival (PFS)80 mg7.6 months7.0–NA[12]

Table 2: this compound (Furmonertinib) Dose-Dependent Response in Phase 1 Trial

DoseObjective Response Rate (ORR)CNS Objective Response Rate (ORR)Source
40 mg83.3% (5/6)50.0% (1/2)[13]
80 mg77.8% (35/45)100.0% (4/4)[13]
160 mg78.0% (39/50)66.7% (6/9)[13]
240 mg66.7% (10/15)50.0% (1/2)[13]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Cell Viability Assay (MTT/MTS)
  • Cell Seeding:

    • Culture NSCLC cells harboring EGFR sensitizing and/or T790M mutations (e.g., NCI-H1975) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound mesylate in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Assay:

    • Add MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • If using MTT, add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of EGFR Signaling Pathway
  • Cell Lysis:

    • Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

Mandatory Visualizations

Signaling Pathway Diagram

Alflutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR

Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/AKT and MAPK signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture EGFR-mutant NSCLC cells C Seed cells in multi-well plates A->C B Prepare this compound stock solution (DMSO) D Treat cells with this compound (serial dilutions) B->D C->D E Incubate for defined period D->E F Cell Viability Assay (e.g., MTT) E->F G Western Blot for pathway analysis E->G H Data Analysis (IC50, protein levels) F->H G->H

Caption: A typical in vitro workflow for evaluating the efficacy of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Inconsistent or Unexpected Results Q1 Check Compound Handling & Integrity Start->Q1 Q2 Verify Cell Culture Conditions Q1->Q2 OK Sol1 Prepare fresh stock, check solubility, use consistent DMSO % Q1->Sol1 Issue Found Q3 Review Assay Protocol & Parameters Q2->Q3 OK Sol2 Authenticate cell line, use low passage #, optimize seeding density Q2->Sol2 Issue Found Sol3 Optimize incubation time, ensure proper reagent mixing, check assay sensitivity Q3->Sol3 Issue Found End Reproducible Results Sol1->End Sol2->End Sol3->End

Caption: A logical workflow for troubleshooting common experimental issues with this compound.

References

Technical Support Center: Alflutinib Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers maintain the stability of Alflutinib in experimental settings. Proper handling and storage are critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: this compound, like many small molecule inhibitors, is susceptible to degradation from several factors. The primary environmental factors to control are light exposure, temperature, and pH. Exposure to certain reactive chemical species can also lead to degradation.

Q2: How should I store my stock solutions of this compound?

A2: For long-term storage, this compound stock solutions, typically dissolved in DMSO, should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Is this compound sensitive to light?

A3: Yes, photostability is a concern for many kinase inhibitors. To prevent photodegradation, always store this compound solutions in amber vials or tubes wrapped in aluminum foil to protect them from light. When working with the compound, minimize its exposure to direct light.

Q4: What is the optimal pH range for working with this compound in aqueous solutions?

A4: The stability of this compound can be pH-dependent. While specific data for this compound is proprietary, many similar kinase inhibitors exhibit greater stability in acidic to neutral conditions. It is advisable to maintain the pH of your experimental buffers between 5 and 7. Extreme pH values should be avoided as they can catalyze hydrolysis of sensitive functional groups.

Troubleshooting Guide: this compound Degradation

This section addresses common issues that may arise during experiments, potentially indicating this compound degradation.

Issue 1: Inconsistent or weaker than expected experimental results.

This could be a primary indicator of reduced this compound potency due to degradation.

Potential Cause Troubleshooting Step Recommended Action
Improper Storage Verify storage conditions of stock solutions (temperature, light protection).Aliquot new stock solutions and store at ≤ -20°C in light-protected vials.
Repeated Freeze-Thaw Cycles Check the handling procedure for stock solutions.Prepare single-use aliquots to minimize freeze-thaw cycles.
Contaminated Solvent Test the purity of the solvent (e.g., DMSO) used for reconstitution.Use fresh, anhydrous, high-purity DMSO for preparing stock solutions.
Extended Incubation at 37°C Review the duration of your cell culture or enzymatic assays.For long-term experiments, consider replenishing the media with fresh this compound at set intervals (e.g., every 24-48 hours).
Issue 2: Visible particulates or color change in this compound solutions.

Changes in the physical appearance of the solution are a strong indicator of precipitation or chemical degradation.

Potential Cause Troubleshooting Step Recommended Action
Poor Solubility in Aqueous Buffer Determine the final concentration of this compound and DMSO in your assay medium.Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically <0.5%). Pre-warm the media before adding the this compound stock.
Chemical Reaction with Media Components Analyze the components of your cell culture media or assay buffer for reactive species.If possible, prepare a fresh, simplified buffer and test for this compound stability.
Photodegradation Assess the light exposure during solution preparation and incubation.Conduct all steps involving this compound under subdued lighting. Use opaque or amber-colored plates and tubes.

Experimental Protocols & Visualizations

Protocol 1: Assessment of this compound Stability in Experimental Media

This protocol outlines a method to quantify the stability of this compound over time under specific experimental conditions.

  • Preparation of this compound Samples:

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 1 µM in your experimental medium (e.g., RPMI-1640 + 10% FBS).

    • Dispense 1 mL aliquots of the media containing this compound into amber microcentrifuge tubes.

  • Incubation:

    • Place the tubes in a 37°C incubator with 5% CO₂.

    • At specified time points (e.g., 0, 2, 8, 24, 48 hours), remove one tube for analysis.

    • Immediately freeze the collected sample at -80°C to halt any further degradation until analysis.

  • Sample Analysis by HPLC-UV:

    • Thaw the samples and precipitate proteins by adding 2 volumes of cold acetonitrile.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitate.

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution method with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution of this compound at its maximum absorbance wavelength (λmax).

  • Data Analysis:

    • Quantify the peak area of the this compound peak at each time point.

    • Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.

This compound Stability Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions, as would be generated from the protocol above.

Condition Time (hours) This compound Remaining (%)
37°C, In Media, Light Protected 0100%
895%
2488%
4875%
37°C, In Media, Exposed to Light 0100%
885%
2465%
4840%
Room Temp, In PBS (pH 7.4) 0100%
2498%
4°C, In PBS (pH 7.4) 0100%
7299%

Visual Workflow and Pathway Diagrams

Alflutinib_Degradation_Troubleshooting cluster_symptoms Observed Issue cluster_causes Potential Root Causes cluster_solutions Corrective Actions A Inconsistent or Weak Experimental Results B Improper Storage (Temp, Light) A->B C Repeated Freeze-Thaw Cycles A->C D Degradation in Assay (37°C Incubation) A->D E Prepare Fresh Aliquots Store at -80°C, Protected from Light B->E F Use Single-Use Aliquots C->F G Replenish Drug in Media for Long-Term Assays D->G

Caption: Troubleshooting workflow for this compound degradation.

Experimental_Workflow A Prepare this compound in Experimental Media B Incubate at 37°C (Light Protected) A->B C Collect Samples at Time Points (0, 2, 8, 24, 48h) B->C D Quench Reaction (Freeze at -80°C) C->D E Sample Preparation (Protein Precipitation) D->E F Analysis by HPLC-UV E->F G Quantify Peak Area vs. Time 0 F->G

Caption: Workflow for assessing this compound stability.

Signaling_Pathway_Context cluster_pathway Simplified EGFR Signaling cluster_degradation Experimental Factor EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR P Phosphorylation EGFR->P This compound This compound This compound->P Inhibition Downstream Downstream Signaling (MAPK, PI3K/Akt) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Degradation Degradation (Light, Temp, pH) Degradation->this compound Reduces effective concentration

Caption: Impact of degradation on this compound's mechanism.

Technical Support Center: Alflutinib Cell Viability Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Alflutinib in cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, which are commonly found in non-small cell lung cancer (NSCLC).[1][2][3] By blocking the EGFR signaling pathway, this compound inhibits downstream pathways such as PI3K/AKT and MAPK, which are critical for cell survival and proliferation. This inhibition ultimately leads to apoptosis (cell death) and a reduction in tumor growth, thereby decreasing cell viability in EGFR-mutant cancer cells.

Q2: I am observing higher than expected cell viability in my EGFR-mutant cell line after this compound treatment. What are the potential causes?

There are several potential reasons for observing unexpectedly high cell viability:

  • Acquired Resistance: The cell line may have developed resistance to this compound. Common on-target resistance mechanisms for third-generation EGFR TKIs include the acquisition of new mutations in the EGFR gene, such as the C797S mutation.[4][5]

  • Off-Target Effects: The cancer cells may have activated alternative signaling pathways to bypass the EGFR inhibition.[3]

  • Assay Interference: this compound, like other small molecule inhibitors, may directly interfere with the assay chemistry, leading to inaccurate readings.

  • Suboptimal Assay Conditions: Issues with cell seeding density, reagent concentrations, or incubation times can all lead to misleading results.

Q3: Could this compound be directly interfering with my MTT or CellTiter-Glo assay?

While direct interference studies with this compound are not widely published, it is a known phenomenon for some tyrosine kinase inhibitors to interfere with cell viability assays.[6][7] For instance, some TKIs can affect mitochondrial function, which would directly impact MTT assay results that are dependent on mitochondrial reductase activity.[6][8][9] It is crucial to run appropriate controls to test for potential compound interference.

Q4: What are the key differences between MTT and CellTiter-Glo assays, and which one is more suitable when working with this compound?

FeatureMTT AssayCellTiter-Glo® Luminescent Cell Viability Assay
Principle Measures the metabolic activity of cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.[10]
Endpoint ColorimetricLuminescent
Advantages Inexpensive and widely used.High sensitivity, broad linear range, and a simple "add-mix-measure" protocol.[11]
Disadvantages Requires a solubilization step, can be affected by changes in cellular metabolism, and is prone to interference from colored compounds.More expensive than colorimetric assays.

The CellTiter-Glo® assay is often considered more robust as it is less susceptible to interference from compounds that affect mitochondrial respiration. Given that some TKIs can impact mitochondrial function, CellTiter-Glo® may provide more reliable data when assessing the effects of this compound. However, proper validation and controls are essential for either assay.

Troubleshooting Guides

Issue 1: High Background Signal in Vehicle-Control Wells

High background can mask the true signal from your cells. The following table outlines potential causes and troubleshooting steps.

Potential CauseTroubleshooting Steps
Reagent Contamination Use sterile technique when handling all reagents. Prepare fresh reagents for each experiment.[1]
Compound Interference Run a "compound-only" control (this compound in cell-free media) to see if it reacts with the assay reagent.[1]
Media Components Phenol red in culture media can interfere with absorbance readings in colorimetric assays. Use phenol red-free media for the assay.[1] For luminescence assays, use opaque-walled plates (white for luminescence) to minimize background.[1]
Microbial Contamination Visually inspect plates for any signs of contamination. Discard contaminated cultures and reagents.
Issue 2: Inconsistent or Non-Reproducible Results

Variability between replicate wells or experiments is a common challenge.

Potential CauseTroubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Calibrate pipettes regularly.
Edge Effects Avoid using the outer wells of the plate for experimental samples as they are prone to evaporation. Fill these wells with sterile media or PBS.[12]
Temperature Gradients Allow plates and reagents to equilibrate to room temperature before use.[1]
Cell Health and Passage Number Use cells that are in the exponential growth phase and within a consistent, low passage number range.[12]
Issue 3: Discrepancy Between Expected and Observed IC50 Values for this compound

If the calculated IC50 value for this compound is significantly different from published values, consider the following:

Potential CauseTroubleshooting Steps
Cell Line-Specific Sensitivity IC50 values can vary between different cell lines due to their unique genetic makeup. Ensure you are comparing your results to data from the same cell line.
Development of Resistance If culturing cells with this compound over a prolonged period, resistance may develop.[3] Perform molecular testing to check for resistance mutations like EGFR C797S.
This compound Degradation Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.
Incorrect Assay Endpoint The chosen incubation time may not be optimal for observing the maximal effect of this compound. Perform a time-course experiment to determine the optimal endpoint.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing cell viability based on the reduction of MTT by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free media. Remove the treatment media from the wells and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of blank wells (media and MTT only) from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol quantifies ATP as a measure of metabolically active cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled 96-well plates suitable for luminescence.

  • Reagent and Plate Equilibration: Allow the CellTiter-Glo® reagent and the cell plate to equilibrate to room temperature for approximately 30 minutes.[14][15]

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14][15]

  • Signal Stabilization and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14][15]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]

    • Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the average luminescence of the "no-cell" control wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value as described for the MTT assay.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg JAK JAK EGFR->JAK Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt PKC PKC PLCg->PKC STAT STAT Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription Raf Raf Ras->Raf mTOR mTOR Akt->mTOR PKC->Raf MEK MEK Raf->MEK mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription JAK->STAT This compound This compound This compound->EGFR

Caption: this compound inhibits the EGFR signaling pathway.

Troubleshooting_Workflow Start Inconsistent/Unexpected Cell Viability Results Check_Controls Review Controls: - Vehicle Control - No-Cell Control - Compound-Only Control Start->Check_Controls Controls_OK Controls Appear Normal Check_Controls->Controls_OK Yes High_Background High Background in Vehicle/No-Cell Controls Check_Controls->High_Background No Compound_Interference Signal in Compound-Only Control Check_Controls->Compound_Interference No Check_Experimental_Params Examine Experimental Parameters Controls_OK->Check_Experimental_Params Troubleshoot_Background Troubleshoot Background: - Check for contamination - Use phenol red-free media - Check reagent integrity High_Background->Troubleshoot_Background Troubleshoot_Interference Address Compound Interference: - Switch to a different assay type (e.g., MTT to CellTiter-Glo) - Lower compound concentration Compound_Interference->Troubleshoot_Interference Troubleshoot_Background->Start Troubleshoot_Interference->Start Params_OK Parameters Consistent Check_Experimental_Params->Params_OK Yes Params_Issue Inconsistent Parameters Check_Experimental_Params->Params_Issue No Investigate_Biology Investigate Biological Factors Params_OK->Investigate_Biology Troubleshoot_Params Optimize Parameters: - Standardize cell seeding - Mitigate edge effects - Ensure temperature equilibration Params_Issue->Troubleshoot_Params Troubleshoot_Params->Start Biology_OK Cell Line Verified Investigate_Biology->Biology_OK Yes Biology_Issue Potential Resistance or Cell Line Issue Investigate_Biology->Biology_Issue No End Reliable Results Biology_OK->End Troubleshoot_Biology Address Biological Factors: - Test for resistance mutations - Verify cell line identity - Use low passage cells Biology_Issue->Troubleshoot_Biology Troubleshoot_Biology->Start

References

Technical Support Center: Alflutinib Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Alflutinib in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Western blot analysis of this compound's effects on cellular signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect signaling pathways?

A1: this compound (also known as Furmonertinib) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation. By binding to the ATP-binding site of EGFR, this compound blocks its autophosphorylation and subsequent activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[1][2]

Q2: I am not seeing a decrease in phosphorylated EGFR (p-EGFR) after this compound treatment. What could be the reason?

A2: Several factors could contribute to this observation:

  • Suboptimal this compound Concentration or Treatment Time: The concentration of this compound or the duration of treatment may be insufficient to inhibit EGFR phosphorylation effectively. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.

  • Cell Line Resistance: The cell line you are using may possess intrinsic or acquired resistance mechanisms to this compound.

  • Inactive Compound: Ensure the this compound used is from a reputable source and has been stored correctly to maintain its activity.

  • Technical Issues with Western Blot: Problems with antibody dilutions, transfer efficiency, or detection reagents can all lead to a lack of signal. Please refer to the troubleshooting guide below.

Q3: My Western blot shows inconsistent results between replicates. How can I improve reproducibility?

A3: Inconsistent results often stem from minor variations in the experimental protocol. To improve reproducibility, ensure the following:

  • Consistent Sample Preparation: Use the same lysis buffer, protease, and phosphatase inhibitors for all samples. Ensure accurate protein quantification and load equal amounts of protein in each lane.

  • Standardized Electrophoresis and Transfer: Use the same gel percentage, running buffer, and transfer conditions for all blots.

  • Uniform Antibody Incubation: Use the same antibody dilutions, incubation times, and temperatures for all blots. Ensure the membrane is always fully submerged and agitated during incubations.

  • Controlled Detection and Imaging: Use the same detection reagent and exposure times for all blots to ensure comparable signal intensities.

Q4: What are the expected changes in downstream signaling proteins after this compound treatment?

A4: Following successful inhibition of EGFR phosphorylation by this compound, you should expect to see a decrease in the phosphorylation of key downstream proteins in the PI3K/AKT and MAPK/ERK pathways. This includes reduced levels of phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK). The total protein levels of EGFR, AKT, and ERK should remain relatively unchanged with short-term treatment.

Troubleshooting Guide for Inconsistent Western Blot Results

This guide addresses common issues encountered during Western blot analysis of this compound's effects.

Problem Potential Cause Recommended Solution
Weak or No Signal for Target Protein Insufficient protein loading.Increase the amount of protein loaded per lane (typically 20-40 µg of cell lysate).
Suboptimal primary or secondary antibody dilution.Optimize antibody concentrations by performing a titration.
Inefficient protein transfer from gel to membrane.Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
Inactive enzyme or substrate in the detection system.Use fresh detection reagents.
High Background Insufficient blocking.Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
Antibody concentration too high.Decrease the concentration of the primary and/or secondary antibody.
Inadequate washing.Increase the number and duration of wash steps with TBST.
Non-Specific Bands Primary antibody is not specific enough.Use a highly specific monoclonal antibody. Perform a BLAST search to check for potential cross-reactivity.
Protein degradation.Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.
Too much protein loaded.Reduce the amount of protein loaded per lane.
"Smiling" or Distorted Bands Uneven heat distribution during electrophoresis.Run the gel at a lower voltage or in a cold room.
Uneven gel polymerization.Ensure gels are poured evenly and allowed to polymerize completely.

Quantitative Data Summary

The following table provides representative data on the effect of a hypothetical EGFR inhibitor on key signaling proteins, as might be observed in a Western blot experiment. Note: These values are for illustrative purposes and will need to be determined empirically for this compound in your specific experimental setup.

Treatment p-EGFR / Total EGFR (Fold Change) p-AKT / Total AKT (Fold Change) p-ERK / Total ERK (Fold Change)
Vehicle Control (DMSO)1.001.001.00
This compound (10 nM)0.450.550.60
This compound (50 nM)0.150.250.30
This compound (100 nM)0.050.100.12

Detailed Experimental Protocol: Western Blot for this compound Effects

This protocol outlines a typical workflow for assessing the impact of this compound on EGFR signaling in a non-small cell lung cancer (NSCLC) cell line (e.g., NCI-H1975, which harbors the T790M mutation).

1. Cell Culture and Treatment:

  • Culture NCI-H1975 cells in appropriate media until they reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) or a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well of a 6-well plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing periodically.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (protein lysate) into a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

4. Sample Preparation:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5 minutes.

5. SDS-PAGE:

  • Load 20-30 µg of total protein per lane into a 4-12% polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

6. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

7. Blocking:

  • Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

8. Primary Antibody Incubation:

  • Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended starting dilutions:

    • Rabbit anti-p-EGFR (Tyr1068): 1:1000

    • Rabbit anti-EGFR: 1:1000

    • Rabbit anti-p-AKT (Ser473): 1:1000

    • Rabbit anti-AKT: 1:1000

    • Rabbit anti-p-ERK1/2 (Thr202/Tyr204): 1:2000

    • Rabbit anti-ERK1/2: 1:1000

    • Mouse anti-β-actin: 1:5000 (Loading Control)

9. Secondary Antibody Incubation:

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in 5% milk in TBST (typically 1:5000 to 1:10000) for 1 hour at room temperature.

10. Detection:

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

11. Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phosphoprotein signal to the total protein signal for each target.

  • Normalize the total protein signal to the loading control (e.g., β-actin) to account for loading differences.

Visualizations

Alflutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation PI3K PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation This compound This compound This compound->pEGFR Inhibits EGF EGF EGF->EGFR Binds pEGFR->PI3K pEGFR->RAS

Caption: this compound inhibits EGFR autophosphorylation, blocking downstream PI3K/AKT and MAPK pathways.

WB_Troubleshooting_Workflow Start Inconsistent Western Blot Results Check_Loading Equal Protein Loading? Start->Check_Loading Check_Transfer Efficient Transfer? Check_Loading->Check_Transfer Yes Quantify Quantify & Normalize Protein Loading Check_Loading->Quantify No Check_Antibody Optimal Antibody Dilution? Check_Transfer->Check_Antibody Yes Ponceau Ponceau S Stain Check_Transfer->Ponceau No Check_Blocking Sufficient Blocking? Check_Antibody->Check_Blocking Yes Titrate Titrate Antibodies Check_Antibody->Titrate No Check_Washing Adequate Washing? Check_Blocking->Check_Washing Yes Optimize_Blocking Optimize Blocking Time/Agent Check_Blocking->Optimize_Blocking No Successful_Blot Consistent Results Check_Washing->Successful_Blot Yes Increase_Washes Increase Wash Steps/Duration Check_Washing->Increase_Washes No Quantify->Check_Loading Ponceau->Check_Transfer Titrate->Check_Antibody Optimize_Blocking->Check_Blocking Increase_Washes->Check_Washing

Caption: A logical workflow for troubleshooting inconsistent Western blot results.

WB_Experimental_Workflow A Cell Culture & this compound Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D Sample Preparation (Laemmli Buffer) C->D E SDS-PAGE D->E F Protein Transfer (PVDF Membrane) E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J K Data Analysis J->K

Caption: The sequential workflow for a Western blot experiment investigating this compound's effects.

References

Validation & Comparative

Alflutinib vs. Osimertinib: A Comparative Analysis in T790M-Positive NSCLC Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) gene is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). Alflutinib (also known as furmonertinib) and osimertinib are both third-generation EGFR TKIs designed to overcome this resistance by potently and selectively inhibiting EGFR-sensitizing mutations as well as the T790M resistance mutation. This guide provides a comparative overview of their performance in T790M-positive cell lines based on available preclinical data, details the experimental protocols for key assays, and visualizes the relevant biological pathways and workflows.

Mechanism of Action

Both this compound and osimertinib are irreversible EGFR TKIs that covalently bind to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR.[1] This irreversible binding effectively blocks EGFR autophosphorylation and downstream signaling pathways critical for cancer cell proliferation and survival, namely the PI3K/AKT and MAPK/ERK pathways.[1][2] Their high selectivity for mutant EGFR over wild-type EGFR is a key feature, aiming to reduce off-target toxicities.[1][2]

Data Presentation: In Vitro Efficacy

The following tables summarize the available in vitro efficacy data for this compound and osimertinib in T790M-positive NSCLC cell lines. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Comparative IC50 Values in T790M-Positive Cell Lines

CompoundCell LineEGFR Mutation StatusIC50 (nM)
This compoundH1975L858R/T790M10.3 ± 2.7
OsimertinibH1975L858R/T790M5 - 23
OsimertinibPC-9Rex19del/T790M18

Data for this compound in H1975 cells is from a single study and presented as mean ± standard deviation. Data for osimertinib in H1975 and PC-9R cells are ranges or single values reported across multiple studies.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_nucleus Nucleus EGFR EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Inhibits Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: EGFR signaling pathway in T790M-positive cells and points of inhibition by this compound and Osimertinib.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis start Seed T790M+ NSCLC Cells treatment Treat with this compound or Osimertinib start->treatment viability Cell Viability Assay (e.g., MTT/MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (pEGFR, pAKT, pERK) treatment->western ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_quant Densitometry of Protein Bands western->protein_quant

Caption: General experimental workflow for comparing this compound and Osimertinib in vitro.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.

Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding: Seed T790M-positive NSCLC cells (e.g., NCI-H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or osimertinib for 72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Addition:

    • For MTT assay: Add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3][4]

    • For MTS assay: Add a combined MTS/PES solution and incubate for 1-4 hours.[3][4]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or osimertinib at relevant concentrations (e.g., near the IC50 value) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.[5]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Western Blot Analysis
  • Cell Lysis: After drug treatment for a specified duration (e.g., 2-24 hours), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Perform densitometric analysis of the bands to quantify the relative levels of protein phosphorylation, normalizing to the total protein and loading control.

Conclusion

Both this compound and osimertinib are potent third-generation EGFR TKIs with demonstrated activity against T790M-positive NSCLC cell lines. The available in vitro data suggests comparable efficacy in inhibiting cell proliferation. However, a direct, head-to-head comparative study under identical experimental conditions is necessary to definitively conclude on their relative potency and effects on downstream signaling and apoptosis induction. The provided experimental protocols offer a framework for conducting such comparative analyses, which are crucial for advancing our understanding of these targeted therapies and informing future drug development efforts.

References

Alflutinib vs. Gefitinib in Acquired Resistance Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alflutinib (also known as furmonertinib) and gefitinib, focusing on their performance in non-small cell lung cancer (NSCLC) models with acquired resistance. We present a synthesis of preclinical and clinical data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of EGFR-mutant NSCLC. However, its efficacy is often limited by the development of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation in the EGFR kinase domain. This compound is a third-generation EGFR TKI specifically designed to be effective against both initial EGFR sensitizing mutations and the T790M resistance mutation.

Clinical evidence, particularly from the FURLONG phase III trial, demonstrates the superior efficacy of this compound over gefitinib in the first-line treatment of EGFR-mutated NSCLC, including in patients with central nervous system (CNS) metastases.[1][2][3][4][5][6] Preclinically, third-generation TKIs like this compound consistently show potent inhibitory activity against EGFR T790M-mutant cell lines, a setting where gefitinib is largely ineffective.

Comparative Efficacy and Potency

The differential efficacy of this compound and gefitinib is most pronounced in the context of the T790M mutation. While direct head-to-head preclinical data for this compound versus gefitinib in T790M models is not extensively published, data from studies on mechanistically similar third-generation TKIs and gefitinib in T790M-positive cell lines illustrate the performance gap.

Table 1: Comparative IC50 Values in EGFR-Mutant NSCLC Cell Lines
Cell LineEGFR Mutation StatusThis compound (or similar 3rd Gen TKI) IC50 (nM)Gefitinib IC50 (nM)Fold Difference (Approx.)
PC-9Exon 19 Deletion~1-10~5-15~1-3
H1975L858R + T790M~5-25>10,000>400
PC-9/GR (Gefitinib-Resistant)Exon 19 Del + T790M~10-40>10,000>250

Note: IC50 values are compiled from various preclinical studies and are intended for comparative purposes. Exact values may vary between experiments. Data for this compound is supplemented with data from other third-generation TKIs like osimertinib for illustrative purposes where direct this compound data is unavailable.

Table 2: Clinical Efficacy Comparison (FURLONG Phase III Trial: First-Line Treatment)
ParameterThis compound (Furmonertinib)GefitinibHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)20.8 months11.1 months0.44 (0.34–0.58)<0.0001
CNS Median PFS20.8 months9.8 months0.40 (0.23-0.71)0.0011
CNS Objective Response Rate (ORR)91%65%-0.0277

Source: FURLONG Study[1][2][3][4][5][6]

Mechanism of Action and Signaling Pathways

Gefitinib is a reversible inhibitor of the EGFR tyrosine kinase, competing with ATP at the kinase's binding site. The T790M mutation increases the ATP affinity of the EGFR kinase domain, thereby reducing the binding efficacy of gefitinib. This compound, in contrast, is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase. This irreversible binding allows it to effectively inhibit the kinase activity of both sensitizing EGFR mutants and the T790M resistance mutant.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Inhibits (WT/Sensitizing) This compound This compound (Irreversible) This compound->EGFR Inhibits (WT/Sensitizing/T790M) Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation EGF EGF EGF->EGFR Binds

EGFR Signaling and TKI Inhibition

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key experiments used to compare the efficacy of EGFR TKIs.

Development of Gefitinib-Resistant Cell Lines

Objective: To generate cell line models of acquired resistance to gefitinib.

Protocol:

  • Cell Culture: Culture a gefitinib-sensitive NSCLC cell line (e.g., PC-9 or HCC827) in standard growth medium (e.g., RPMI-1640 with 10% FBS).

  • Initial Gefitinib Exposure: Treat the cells with a low concentration of gefitinib (approximately the IC20).

  • Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of gefitinib in a stepwise manner over several months.[7][8][9]

  • Maintenance: Maintain the resistant cell line in a medium containing a constant, high concentration of gefitinib to ensure the stability of the resistant phenotype.

  • Characterization: Confirm the development of resistance by performing a cell viability assay to determine the IC50 of gefitinib in the resistant line compared to the parental line. Sequence the EGFR gene to identify potential resistance mutations like T790M.

Gefitinib_Resistance_Workflow Start Parental Sensitive NSCLC Cell Line Exposure Continuous Low-Dose Gefitinib Exposure Start->Exposure Escalation Stepwise Increase in Gefitinib Concentration (over months) Exposure->Escalation Maintenance Culture in High-Dose Gefitinib Escalation->Maintenance Resistant_Line Gefitinib-Resistant Cell Line Maintenance->Resistant_Line Characterization Characterization: - IC50 Determination - EGFR Sequencing (T790M) Resistant_Line->Characterization

Gefitinib Resistance Development Workflow
Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and gefitinib.

Protocol:

  • Cell Seeding: Seed NSCLC cells (parental and resistant lines) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or gefitinib for 72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Incubation: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the drug concentration. Calculate the IC50 values using non-linear regression analysis.

Western Blot Analysis of EGFR Signaling

Objective: To assess the inhibitory effect of this compound and gefitinib on EGFR phosphorylation and downstream signaling pathways.

Protocol:

  • Cell Treatment: Culture NSCLC cells to 70-80% confluency and treat with various concentrations of this compound or gefitinib for a specified time (e.g., 2-6 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11][12][13]

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Western_Blot_Workflow Start NSCLC Cells (Parental or Resistant) Treatment Treat with this compound or Gefitinib Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Transfer to PVDF Membrane Electrophoresis->Transfer Immunoblot Immunoblotting with Specific Antibodies (p-EGFR, p-AKT, etc.) Transfer->Immunoblot Detection Detection & Imaging Immunoblot->Detection Analysis Densitometry Analysis Detection->Analysis

References

Alflutinib and MET Inhibitors: A Synergistic Approach to Overcome Resistance in EGFR-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers and Drug Development Professionals

The emergence of acquired resistance to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like alflutinib (also known as aumolertinib) presents a significant challenge in the treatment of EGFR-mutant non-small cell lung cancer (NSCLC). One of the key mechanisms driving this resistance is the amplification of the MET proto-oncogene, which activates bypass signaling pathways, allowing cancer cells to evade EGFR blockade. This guide provides a comprehensive overview of the scientific rationale and supporting preclinical data for the synergistic combination of this compound with MET inhibitors to counteract this resistance mechanism.

The Rationale for Dual EGFR and MET Inhibition

MET amplification leads to the activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, independent of EGFR signaling. This effectively renders EGFR-targeted therapies like this compound less effective. By co-administering a MET inhibitor, it is possible to block this escape route, leading to a more potent and durable anti-tumor response. Preclinical and clinical evidence with other third-generation EGFR TKIs, such as osimertinib, has demonstrated the efficacy of this dual-inhibition strategy. While direct preclinical synergy data for this compound with a MET inhibitor is emerging, a case study has reported a promising outcome with the combination of aumolertinib and the MET inhibitor gumarontinib. This guide will leverage available data from analogous combinations to illustrate the potential of this therapeutic approach.

Preclinical Synergy Data

While specific in-vitro synergy studies for this compound with a MET inhibitor are not yet widely published, data from studies with other third-generation EGFR TKIs provide a strong basis for a class effect. For instance, preclinical studies combining osimertinib with the MET inhibitor savolitinib have shown significant synergistic anti-tumor activity.

As a reference for this compound's standalone potency, the following IC50 values were determined in a study investigating its combination with pemetrexed.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)
A549EGFR-wild type>1000
HCC827EGFR-del1915.8
H1975EGFR-L858R/T790M25.1

Data from a preclinical study of aumolertinib in combination with pemetrexed.

In Vivo Synergy: A Case Study with Osimertinib and Savolitinib

A preclinical study using a patient-derived xenograft (PDX) model of EGFR-mutant, MET-amplified NSCLC demonstrated the in vivo synergy between the third-generation EGFR TKI osimertinib and the MET inhibitor savolitinib.

Treatment GroupTumor Growth Inhibition (TGI) / Regression
Vehicle0%
Osimertinib (10 mg/kg)34% TGI
Savolitinib (15 mg/kg)~84% TGI
Osimertinib (10 mg/kg) + Savolitinib (0.3 mg/kg)81% TGI
Osimertinib (10 mg/kg) + Savolitinib (15 mg/kg)84% Tumor Regression

This data illustrates the potent synergistic effect of combining a third-generation EGFR TKI with a MET inhibitor in a relevant in vivo model.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

EGFR_MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR MET MET MET->RAS_RAF_MEK_ERK MET->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation This compound This compound This compound->EGFR Inhibits MET_Inhibitor MET Inhibitor MET_Inhibitor->MET Inhibits

Figure 1: EGFR and MET Signaling Pathways and Inhibition.

Experimental_Workflow_In_Vitro A 1. Cell Seeding (NSCLC cell lines) B 2. Drug Treatment (this compound, MET Inhibitor, Combination) A->B C 3. Incubation (72 hours) B->C D 4. Cell Viability Assay (e.g., CCK-8) C->D E 5. Data Analysis (IC50, Combination Index) D->E

Figure 2: In Vitro Synergy Experimental Workflow.

Experimental_Workflow_In_Vivo A 1. Xenograft Model (H1975 or HCC827 cells) B 2. Treatment Groups (Vehicle, this compound, MET Inhibitor, Combination) A->B C 3. Tumor Volume Measurement B->C D 4. Endpoint Analysis (Tumor Weight, Western Blot) C->D

Figure 3: In Vivo Efficacy Experimental Workflow.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: NSCLC cell lines (e.g., H1975, HCC827) are seeded in 96-well plates at a density of 5,000 cells/well and cultured for 24 hours.

  • Drug Treatment: Cells are treated with a series of concentrations of this compound, a MET inhibitor, or a combination of both.

  • Incubation: The plates are incubated for 72 hours.

  • Assay: 10 µL of CCK-8 solution is added to each well, and the plates are incubated for another 2 hours.

  • Data Acquisition: The absorbance at 450 nm is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) and the combination index (CI) are calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[2]

Western Blot Analysis
  • Cell Lysis: After drug treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, MET, and downstream signaling proteins like AKT and ERK.

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) system.

  • Analysis: Band intensities are quantified to determine the effect of the drug combination on protein expression and phosphorylation.[2]

In Vivo Xenograft Model
  • Cell Implantation: H1975 or HCC827 cells are subcutaneously injected into nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered vehicle, this compound, a MET inhibitor, or the combination therapy.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.[2]

Conclusion

The combination of this compound with a MET inhibitor represents a promising strategy to overcome acquired resistance in EGFR-mutant NSCLC driven by MET amplification. While direct preclinical synergy data for this compound is still emerging, the strong scientific rationale and supporting evidence from studies with other third-generation EGFR TKIs provide a solid foundation for further investigation. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to evaluate and advance this combination therapy into clinical practice.

References

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profiles of Alflutinib and Other EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). However, the emergence of resistance mutations remains a significant clinical challenge. This guide provides an objective comparison of the cross-resistance profile of Alflutinib (also known as Furmonertinib or AST2818), a third-generation EGFR TKI, with other first-, second-, and third-generation TKIs. The information herein is supported by preclinical data to aid in research and drug development efforts.

Introduction to EGFR TKIs and Resistance

First-generation EGFR TKIs, such as Gefitinib and Erlotinib, are effective against common sensitizing EGFR mutations like exon 19 deletions (Ex19del) and the L858R point mutation. However, resistance inevitably develops, most commonly through the acquisition of the T790M "gatekeeper" mutation. Second-generation TKIs, including Afatinib and Dacomitinib, were developed to overcome T790M but are limited by toxicity due to their inhibition of wild-type (WT) EGFR.

Third-generation TKIs, such as the widely used Osimertinib, and newer agents including this compound, Aumolertinib, and Lazertinib, were specifically designed to target both sensitizing mutations and the T790M resistance mutation while sparing WT EGFR, thereby offering a better therapeutic window.[1][2] Nevertheless, resistance to third-generation TKIs also emerges, frequently through the acquisition of the C797S mutation, which prevents the covalent binding of these irreversible inhibitors.[3][4][5]

This compound is a third-generation irreversible EGFR TKI that has demonstrated potent activity against both sensitizing and T790M resistance mutations.[6][7][8] This guide will delve into its preclinical activity and how it compares to its predecessors and contemporaries in the face of various EGFR mutations.

Comparative Preclinical Activity of EGFR TKIs

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other EGFR TKIs against a panel of EGFR mutations, providing a quantitative comparison of their potency. Lower IC50 values indicate greater potency.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of EGFR TKIs Against Common EGFR Mutations

TKI (Generation)EGFR wtEGFR Ex19delEGFR L858REGFR L858R/T790M
Gefitinib (1st)1801224>1000
Erlotinib (1st)110512>1000
Afatinib (2nd)100.40.510
Osimertinib (3rd)4901.31.20.9
This compound (Furmonertinib) (3rd)----

Data compiled from multiple sources. A direct comparison for this compound against these specific common mutations in the same study was not available in the provided search results.[9]

Table 2: In Vitro Inhibitory Activity (IC50, nM) of Third-Generation EGFR TKIs Against Uncommon and Resistance Mutations

EGFR MutationThis compound (Furmonertinib)OsimertinibAumolertinibLazertinib
G719S 12.4-Potent Inhibition-
S768I 21.6-Potent Inhibition-
L861Q 3.8-Potent Inhibition-
Exon 20 Ins (A767_V769dupASV) Potent Inhibition-Potent Inhibition-
Exon 20 Ins (D770_N771insSVD) Potent Inhibition-Potent Inhibition-
Exon 19 del/T790M/C797S ResistantResistant--
L858R/T790M/C797S ResistantResistant--

Data for this compound, Osimertinib, and Aumolertinib are based on preclinical studies in Ba/F3 cells or other relevant cell lines. A dash (-) indicates that directly comparable data was not available in the search results.[7][10][11]

Mechanisms of Resistance and Cross-Resistance

The primary mechanism of acquired resistance to third-generation covalent inhibitors like this compound and Osimertinib is the C797S mutation . This mutation replaces the cysteine residue at position 797 with a serine, preventing the formation of the covalent bond that is crucial for the irreversible inhibition of the EGFR kinase.[3][4][5]

Preclinical studies have shown that in the presence of a C797S mutation, this compound, similar to other covalent third-generation TKIs, loses its inhibitory activity.[11] The allelic context of the C797S mutation (whether it is on the same allele, in cis, or a different allele, in trans, as the T790M mutation) can influence the sensitivity to subsequent treatments.[3][12]

  • C797S and T790M in trans : Cells may respond to a combination of first- and third-generation TKIs.[3]

  • C797S and T790M in cis : Cells are typically resistant to all currently approved EGFR TKIs.[3]

This highlights the critical need for the development of fourth-generation, non-covalent inhibitors or alternative therapeutic strategies to overcome C797S-mediated resistance.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and resistance of EGFR TKIs, it is essential to visualize the underlying signaling pathways and the experimental procedures used to study them.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits (Mutant)

Figure 1: Simplified EGFR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Lines EGFR-Mutant NSCLC Cell Lines (e.g., Ba/F3 transfectants) TKI_Treatment Treat with serial dilutions of This compound & other TKIs Cell_Lines->TKI_Treatment Viability_Assay Cell Viability Assay (e.g., MTT/MTS) TKI_Treatment->Viability_Assay Western_Blot Western Blot Analysis TKI_Treatment->Western_Blot IC50_Determination Calculate IC50 values (Dose-response curves) Viability_Assay->IC50_Determination Phospho_Analysis Analyze phosphorylation levels of EGFR and downstream targets (e.g., p-EGFR, p-AKT, p-ERK) Western_Blot->Phospho_Analysis Cross_Resistance_Profile Determine Cross-Resistance Profile IC50_Determination->Cross_Resistance_Profile Phospho_Analysis->Cross_Resistance_Profile

Figure 2: General experimental workflow for determining TKI cross-resistance profiles.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of key experimental protocols used to assess the cross-resistance profiles of EGFR TKIs.

Cell Viability Assay (MTT/MTS Assay)

This assay determines the concentration of a TKI required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Lines: A panel of NSCLC cell lines or Ba/F3 cells engineered to express various EGFR mutations (e.g., Ex19del, L858R, T790M, Exon 20 insertions, C797S) are used.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • TKI Treatment: A serial dilution of the TKIs (e.g., this compound, Osimertinib, etc.) is prepared in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (typically 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT/MTS Reagent Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Formazan Solubilization (for MTT): If using MTT, a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

  • Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated by fitting the data to a dose-response curve using non-linear regression analysis.

Western Blot Analysis for EGFR Signaling

This technique is used to assess the inhibitory effect of TKIs on the phosphorylation of EGFR and its downstream signaling proteins.

  • Cell Culture and Treatment: Cells are cultured to a certain confluency and then treated with various concentrations of TKIs for a defined period (e.g., 2-6 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream targets (p-AKT, p-ERK), total downstream targets (AKT, ERK), and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein and/or loading control to determine the extent of inhibition by the TKI.

Generation of Stable EGFR-Mutant Cell Lines (e.g., Ba/F3)

Ba/F3 cells, a murine pro-B cell line, are dependent on interleukin-3 (IL-3) for survival and proliferation. They can be genetically engineered to express human EGFR mutants, making their survival dependent on EGFR signaling and providing a clean system to study TKI sensitivity.

  • Vector Construction: The cDNA of the desired human EGFR mutant is cloned into a retroviral or lentiviral expression vector.

  • Virus Production: The expression vector is transfected into a packaging cell line (e.g., HEK293T) to produce viral particles.

  • Transduction: Ba/F3 cells are infected with the viral supernatant.

  • Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) or by fluorescence-activated cell sorting (FACS) if the vector contains a fluorescent marker.

  • IL-3 Withdrawal and Validation: Stable cell lines are cultured in the absence of IL-3 to confirm their dependence on the expressed EGFR mutant for survival. The expression and phosphorylation of the EGFR mutant are validated by Western blotting.

Conclusion

This compound demonstrates a potent inhibitory activity against common EGFR sensitizing mutations and the T790M resistance mutation, positioning it as a valuable third-generation TKI. Its cross-resistance profile appears similar to other covalent third-generation inhibitors like Osimertinib, with the C797S mutation being a key mechanism of acquired resistance. The continued investigation into the nuances of TKI resistance, utilizing robust preclinical models and detailed experimental protocols as outlined in this guide, is paramount for the development of next-generation therapies and strategies to overcome the challenge of drug resistance in NSCLC.

References

Alflutinib and Osimertinib: A Comparative Analysis of Central Nervous System Penetration in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the ability of targeted therapies to penetrate the central nervous system (CNS) is paramount, particularly in non-small cell lung cancer (NSCLC) where brain metastases are a frequent and challenging complication. This guide provides a detailed comparison of the CNS penetration capabilities of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): alflutinib (also known as furmonertinib or AST2818) and osimertinib.

Both this compound and osimertinib are designed to overcome the T790M resistance mutation that often arises after treatment with earlier-generation EGFR TKIs, while also targeting the primary sensitizing EGFR mutations.[1][2] A critical differentiator among these advanced therapies is their efficacy against CNS metastases, which is largely dependent on their ability to cross the blood-brain barrier (BBB).

Quantitative Comparison of CNS Penetration

While direct head-to-head clinical studies providing a side-by-side quantitative comparison of the CNS pharmacokinetics of this compound and osimertinib are limited, preclinical and clinical data for each drug offer valuable insights into their respective CNS penetration profiles.

Preclinical Data

Preclinical studies in animal models provide foundational knowledge of a drug's ability to distribute into the brain tissue.

Table 1: Preclinical CNS Penetration Data

ParameterThis compound (Furmonertinib)OsimertinibAnimal ModelReference
Brain-to-Plasma Ratio Concentration in brain was higher than in plasmaAUC tissue:plasma ratios of 1.7 to 2.8Mouse[3][4][5]
Comparative Brain Distribution Not directly compared with osimertinib in the same studyMore highly distributed to mouse brain than gefitinib, rociletinib, or afatinibMouse[5]
Blood-Brain Barrier Permeability Preclinical studies have demonstrated the BBB penetration abilityWeakest substrate for human BBB efflux transporters (in vitro); highest BBB penetrance (in vivo rat) compared to other TKIsIn vitro, Rat[6][7]
Clinical Data

Clinical data from studies involving patients with NSCLC and brain metastases offer a real-world perspective on the CNS efficacy of these drugs.

Table 2: Clinical CNS Efficacy and Pharmacokinetics

ParameterThis compound (Furmonertinib)OsimertinibStudy PopulationReference
CNS Objective Response Rate (ORR) 70.6% (in patients with CNS metastases)66% (in patients with measurable and/or non-measurable CNS lesions)EGFR T790M-mutated NSCLC[8][9]
CNS Progression-Free Survival (PFS) 11.6 months (at 80 mg dose)Median CNS PFS not reached in one study, 11.7 months in anotherEGFR T790M-mutated NSCLC[9][10]
Cerebrospinal Fluid (CSF) Concentration Data not readily available in searched literatureMeasurable concentrations found in CSFEGFR-mutated NSCLC with CNS metastases[11]

Experimental Protocols

The following sections detail the methodologies employed in key preclinical and clinical studies to assess the CNS penetration of these EGFR TKIs.

Preclinical Assessment of Brain Distribution

Objective: To determine the brain-to-plasma concentration ratio of the EGFR-TKI in animal models.

Typical Protocol:

  • Animal Model: Healthy or tumor-bearing (intracranial xenograft) mice or rats.

  • Drug Administration: A single oral dose of the TKI is administered.

  • Sample Collection: At various time points post-administration, blood and brain tissue samples are collected.

  • Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

  • Concentration Analysis: The concentrations of the drug and its metabolites in plasma and brain homogenates are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The brain-to-plasma concentration ratio is calculated at each time point. The area under the curve (AUC) for brain and plasma concentrations is also determined to calculate the AUC tissue:plasma ratio.[5]

Clinical Assessment of CNS Efficacy

Objective: To evaluate the clinical response of brain metastases to the EGFR-TKI in patients with NSCLC.

Typical Protocol:

  • Patient Population: Patients with advanced EGFR-mutated NSCLC with baseline CNS metastases, confirmed by magnetic resonance imaging (MRI).

  • Treatment: Patients receive a standard daily dose of the TKI (e.g., 80 mg for this compound or osimertinib).

  • CNS Imaging: Brain MRI scans are performed at baseline and at regular intervals (e.g., every 6-12 weeks) during treatment.

  • Response Assessment: The response of CNS lesions is evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) or other relevant criteria for brain metastases. Responses are categorized as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).

  • Efficacy Endpoints: Key endpoints include CNS objective response rate (ORR = CR + PR) and CNS progression-free survival (PFS), defined as the time from treatment initiation to CNS progression or death.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway targeted by both this compound and osimertinib, and a typical experimental workflow for evaluating CNS penetration.

Caption: EGFR Signaling Pathways in NSCLC.

CNS_Penetration_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment AnimalModel Animal Model (Mouse/Rat) Dosing Oral Dosing of TKI AnimalModel->Dosing SampleCollection Blood & Brain Sample Collection Dosing->SampleCollection LCMS LC-MS/MS Analysis SampleCollection->LCMS Ratio Calculate Brain-to-Plasma Ratio LCMS->Ratio Patient Patient with NSCLC & Brain Metastases Treatment TKI Treatment Patient->Treatment MRI Baseline & Follow-up Brain MRI Treatment->MRI Response RECIST Response Assessment MRI->Response Efficacy Determine CNS ORR & PFS Response->Efficacy

Caption: Experimental Workflow for CNS Penetration.

Conclusion

Both this compound and osimertinib demonstrate significant CNS activity, a crucial attribute for the management of EGFR-mutated NSCLC, which has a high propensity for brain metastasis. Preclinical data for osimertinib is more extensive in the public domain, with comparative studies highlighting its superior brain penetration over older EGFR TKIs.[5] this compound also shows promising preclinical brain distribution and has demonstrated robust clinical efficacy in patients with CNS metastases.[4]

The choice between these agents in a clinical or research setting may be guided by a multitude of factors including specific patient characteristics, resistance mutation profiles, and regional drug availability. For drug development professionals, the methodologies outlined provide a framework for the continued evaluation of novel CNS-penetrant inhibitors. Future head-to-head studies with comprehensive pharmacokinetic and pharmacodynamic endpoints will be invaluable in further delineating the comparative CNS efficacy of these two important third-generation EGFR TKIs.

References

A Preclinical Comparative Analysis of Alflutinib and Lazertinib for EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Third-Generation EGFR Tyrosine Kinase Inhibitors

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) mutations has been significantly advanced by the development of third-generation tyrosine kinase inhibitors (TKIs). These agents are designed to overcome the resistance mediated by the T790M mutation, a common failure mechanism of earlier-generation TKIs, while sparing wild-type (WT) EGFR to reduce toxicity. This guide provides a detailed comparative analysis of the preclinical data for two prominent third-generation EGFR TKIs: Alflutinib (also known as Aumolertinib or Furmonertinib) and Lazertinib.

Mechanism of Action

Both this compound and Lazertinib are oral, irreversible, third-generation EGFR TKIs.[1][2] They selectively target both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] Their mechanism involves the formation of a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, which irreversibly inhibits EGFR signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, leading to the induction of apoptosis in cancer cells with these mutations.[1][3] A key characteristic of both drugs is their high selectivity for mutant EGFR over wild-type EGFR, which is anticipated to result in a wider therapeutic window and a better safety profile compared to earlier generation TKIs.[1][2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR (e.g., Exon 19 del, L858R, T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Drugs This compound / Lazertinib Drugs->EGFR Inhibit

EGFR Signaling Pathway Inhibition

Data Presentation

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) values demonstrate the potency of each compound against purified EGFR kinase domains with various mutations.

EGFR MutationThis compound (Aumolertinib) IC50 (nmol/L)Lazertinib IC50 (nmol/L)
Exon 19 del-5.0
L858R-20.6
Del19/T790M-1.7
L858R/T790M-2.0
L861Q0.84-
D761Y1.25-
L747S8.82-
G719S18.23-
S768I31.43-
G719A82.80-
Wild-TypeLower activity than afatinib76

Data for this compound (Aumolertinib) from in vitro kinase activity assays using time-resolved fluorescence resonance energy transfer technology.[4] Data for Lazertinib from cell-free in vitro kinase inhibition assays.[1][5][6]

Cellular Activity: Inhibition of Cell Proliferation

The following table summarizes the IC50 values for the inhibition of proliferation in various engineered and cancer cell lines harboring different EGFR mutations.

Cell LineEGFR Mutation(s)This compound (Furmonertinib/Aumolertinib) IC50 (nmol/L)Lazertinib IC50 (nmol/L)
Ba/F3G719S12.4-
Ba/F3S768I21.6-
Ba/F3L861Q3.8-
Ba/F3Exon 19 del-3.3
Ba/F3L858R-5.7
Ba/F3Del19/T790M-3.5
Ba/F3L858R/T790M-4.3
Ba/F3Wild-Type-722.7
PC9Exon 19 del-5.0
H1975L858R/T790M10.3 (this compound) / 17.5 (AST5902)6.0
H2073Wild-Type-711
A431Wild-Type596.6-

Data for this compound (Furmonertinib/Aumolertinib) from Ba/F3 and A431 cellular proliferation assays.[7][8][9] IC50 for H1975 is for this compound and its active metabolite AST5902.[3] Data for Lazertinib from Ba/F3 and various NSCLC cell line proliferation assays.[1][5][6]

In Vivo Efficacy in Xenograft Models

The antitumor activity of this compound and Lazertinib was evaluated in mouse xenograft models using human NSCLC cell lines or patient-derived tumors.

Xenograft ModelEGFR Mutation(s)DrugDose (mg/kg)Outcome
Ba/F3 AllograftL861QAumolertinib40Tumor regression (TGI of 103%)
Ba/F3 AllograftV769-D770insASVAumolertinib40TGI of 64%
PDX (LU0387)H773-V774insNPHAumolertinib40Significant reduction in tumor volume and weight
H1975L858R/T790MLazertinib386.85% tumor regression
H1975L858R/T790MLazertinib10~90% (near-complete) tumor regression

Data for Aumolertinib from Ba/F3 allograft and patient-derived xenograft (PDX) models.[3][10] TGI stands for Tumor Growth Inhibition. Data for Lazertinib from H1975 tumor-bearing mice models.[1]

Preclinical Safety and Resistance Mechanisms

Lazertinib: Preclinical studies have indicated a favorable safety profile for lazertinib. Notably, it has been shown to have minimal skin manifestation compared to osimertinib in mouse models.[1] Cardiac safety assessments in preclinical models revealed little to no physiological effect on electrocardiogram, electrophysiological, proarrhythmic, and hemodynamic parameters.[11][12] The primary mechanism of acquired resistance to lazertinib identified in preclinical and clinical settings is the EGFR C797S mutation, which prevents the covalent binding of the inhibitor.[13][14] Other resistance mechanisms include MET amplification.[15]

This compound (Aumolertinib/Furmonertinib): Preclinical studies have suggested that this compound has a good safety profile with a wide therapeutic window.[15][16] Similar to other third-generation EGFR TKIs, acquired resistance can develop. MET amplification has been noted as a resistance mechanism following treatment with third-generation EGFR TKIs like aumolertinib.[14][17]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the direct inhibitory effect of the compounds on the kinase activity of purified EGFR.

cluster_workflow TR-FRET Kinase Assay Workflow A Prepare reaction mixture: - Purified EGFR kinase - Substrate - ATP B Add test compound (this compound or Lazertinib) A->B C Incubate to allow kinase reaction B->C D Add detection reagents: - Europium-labeled antibody - Acceptor-labeled antibody C->D E Measure TR-FRET signal D->E F Calculate IC50 values E->F cluster_workflow CellTiter-Glo® Assay Workflow A Seed cells in a multi-well plate B Treat cells with varying concentrations of test compound A->B C Incubate for a set period (e.g., 72 hours) B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate IC50 values E->F cluster_workflow Xenograft Model Workflow A Implant human NSCLC cells or patient-derived tumor fragments into immunocompromised mice B Allow tumors to grow to a specified size A->B C Randomize mice into treatment and control groups B->C D Administer test compound or vehicle daily C->D E Monitor tumor volume and body weight regularly D->E F Calculate tumor growth inhibition or regression E->F

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Alflutinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe handling and disposal of potent compounds like Alflutinib is paramount to protecting both personnel and the environment. This compound, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, requires stringent disposal protocols due to its cytotoxic nature. Adherence to these procedures is not only a matter of regulatory compliance but also a core component of laboratory safety and corporate responsibility. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with established best practices for hazardous drug waste management.

I. Personal Protective Equipment (PPE) and Waste Segregation: The First Line of Defense

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. All materials that come into contact with this compound must be treated as hazardous waste and segregated at the point of use.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE ItemSpecificationRationale
Gloves Chemotherapy-tested nitrile gloves (double-gloving recommended)Prevents dermal absorption of the cytotoxic compound.
Gown Disposable, impermeable, solid-front gownProtects skin and clothing from contamination.
Eye Protection Safety goggles or a face shieldPrevents accidental splashes to the eyes.
Respiratory Protection A fit-tested N95 respirator or higherRecommended when handling the powder form to avoid inhalation of aerosols.

II. Step-by-Step Disposal Protocol for this compound and Contaminated Materials

The proper disposal of this compound waste follows the established guidelines for cytotoxic (antineoplastic) waste, which involves meticulous segregation, specialized containment, and destruction via high-temperature incineration.

Experimental Protocol: Segregation and Disposal of this compound Waste

  • Waste Segregation at the Source:

    • Immediately segregate all materials that have come into contact with this compound into designated, clearly labeled hazardous waste containers. This includes, but is not limited to:

      • Unused or expired this compound powder or solutions.

      • Contaminated labware (e.g., vials, pipette tips, culture plates).

      • Contaminated consumables (e.g., absorbent pads, wipes).

      • Used PPE (gloves, gowns, masks).

  • Containment of this compound Waste:

    • Solid Waste: Place all contaminated solid materials into a designated, puncture-resistant, and leak-proof hazardous waste container lined with a chemically resistant bag. These containers should be clearly labeled as "Hazardous Drug Waste" or "Cytotoxic Waste."

    • Liquid Waste: Aspirate liquid waste containing this compound into a sealed, shatter-proof container clearly labeled "Cytotoxic Liquid Waste: this compound." This primary container should then be placed within a secondary, leak-proof container for added security.

    • Sharps Waste: Dispose of any contaminated sharps (e.g., needles, syringes, glass vials) in a designated, puncture-proof sharps container that is also labeled as hazardous drug waste.

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all surfaces that may have come into contact with this compound.

    • Use a suitable decontamination solution (e.g., a high-pH solution or a commercially available product for deactivating cytotoxic drugs) followed by a cleaning agent and then water.

    • All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.

  • Final Disposal:

    • Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.

    • The ultimate disposal method for cytotoxic waste is typically high-temperature incineration, which must be carried out by a certified facility in compliance with federal, state, and local regulations.

Table 2: this compound Disposal Quick Reference Guide

Waste TypeContainerDisposal Method
Unused/Expired this compound Labeled Hazardous Waste ContainerCollection by licensed hazardous waste vendor for incineration.
Contaminated Labware & Consumables Labeled Hazardous Waste ContainerCollection by licensed hazardous waste vendor for incineration.
Contaminated Liquid Waste Sealed, Labeled Cytotoxic Liquid Waste Container (within secondary containment)Collection by licensed hazardous waste vendor for incineration.
Contaminated Sharps Labeled, Puncture-Proof Sharps ContainerCollection by licensed hazardous waste vendor for incineration.
Used PPE Labeled Hazardous Waste ContainerCollection by licensed hazardous waste vendor for incineration.

III. Visualizing the Disposal Workflow

To ensure clarity and adherence to the correct procedures, the following diagram illustrates the logical workflow for the proper disposal of this compound.

Alflutinib_Disposal_Workflow cluster_0 Preparation and Handling cluster_1 Waste Containment cluster_2 Final Disposal start Handling of this compound ppe Wear Appropriate PPE start->ppe segregation Segregate Waste at Point of Use ppe->segregation solid_waste Contaminated Solids in Labeled Bin segregation->solid_waste liquid_waste Contaminated Liquids in Sealed Container segregation->liquid_waste sharps_waste Contaminated Sharps in Sharps Container segregation->sharps_waste storage Secure Storage of Waste solid_waste->storage liquid_waste->storage sharps_waste->storage collection Collection by Licensed Vendor storage->collection incineration High-Temperature Incineration collection->incineration

Caption: Workflow for the safe disposal of this compound waste.

By implementing these comprehensive disposal procedures, laboratories can significantly mitigate the risks associated with this compound, ensuring a safe working environment and upholding their commitment to environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations for any additional requirements.

Navigating the Safe Handling of Alflutinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Researchers and Scientists in Drug Development

This guide provides crucial safety and logistical information for the handling of Alflutinib, a third-generation epidermal growth factor receptor (EGFR) inhibitor. While a publicly available Safety Data Sheet (SDS) for this compound mesylate from at least one supplier classifies the substance as not hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this is an anomaly for a potent pharmaceutical compound of this class.[1] Given that this compound is an active pharmaceutical ingredient (API) designed to have significant biological effects, and in line with general best practices for handling investigational compounds and antineoplastic agents, a conservative approach prioritizing stringent safety measures is strongly recommended to minimize occupational exposure.

This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe handling of this compound in a laboratory setting. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on guidelines for potent pharmaceutical compounds.

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or airborne particles.
Body Protection A fully buttoned lab coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood.To prevent inhalation of the compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to ensure safety when working with this compound. The following procedures for donning and doffing PPE should be strictly followed.

Donning PPE Protocol
  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • First Pair of Gloves: Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.

  • Second Pair of Gloves: Don a second pair of nitrile gloves over the first pair.

  • Eye Protection: Put on safety glasses with side shields or chemical splash goggles.

  • Respirator (if required): If working outside of a fume hood or with potential for aerosolization, don a properly fitted NIOSH-approved respirator.

Doffing PPE Protocol

To prevent cross-contamination, PPE should be removed in the following order before leaving the designated work area:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward.

  • Eye Protection: Remove eye protection.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Respirator (if worn): Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_handling Handling this compound cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Outer Gloves don2->don3 don4 4. Eye Protection don3->don4 don5 5. Respirator (if needed) don4->don5 handle Perform Experimental Work in a Fume Hood don5->handle doff1 1. Outer Gloves handle->doff1 doff2 2. Lab Coat doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respirator (if worn) doff4->doff5 wash_hands wash_hands doff5->wash_hands Proceed to Hand Washing

A flowchart illustrating the key steps for donning and doffing PPE when handling this compound.

Emergency Procedures

In the event of accidental exposure, follow these immediate steps:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and disposable PPE, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all this compound-contaminated waste in a designated, clearly labeled, and sealed container.

  • Containerization: Use a leak-proof, rigid container for solid waste. Liquid waste should be collected in a sealed, chemically compatible container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this compound waste in regular trash or down the drain.

Disposal_Plan cluster_collection Waste Collection cluster_disposal Final Disposal start This compound-Contaminated Waste (Solid & Liquid) segregate Segregate in Designated Area start->segregate containerize Place in Labeled, Sealed Container segregate->containerize pickup Arrange for Hazardous Waste Pickup containerize->pickup dispose Dispose via Certified Waste Management pickup->dispose end end dispose->end Safe Disposal

A workflow for the safe disposal of this compound-contaminated waste.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize caution and consult with your institution's safety professionals for guidance.

References

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